2-(2-Nitrophenyl)ethanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYSCXBCJJMZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500454 | |
| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33100-15-1 | |
| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(2-Nitrophenyl)ethanamine (CAS 33100-15-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Nitrophenyl)ethanamine, with the CAS number 33100-15-1, is a chemical compound that holds interest as a potential building block in medicinal chemistry and materials science. Its structure, featuring a phenethylamine core with a nitro group in the ortho position of the phenyl ring, provides a scaffold for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its known properties, a detailed synthesis protocol, and safety information.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some physical properties have been experimentally determined, others are predicted.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][][3][4] |
| Molar Mass | 166.18 g/mol | [1][][3][4] |
| Appearance | Red to dark red oil | [1] |
| Boiling Point | 147 °C at 13 Torr | [1] |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.37 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in acetonitrile. Slightly soluble in chloroform and methanol. | [1][4] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in the public domain. However, some ¹H NMR data has been reported.
¹H NMR (200 MHz, CDCl₃): δ 7.90 (d, 1H), 7.50 (t, 1H), 7.40 (m, 2H), 3.00 (s, 4H), 1.40 (br, 2H).
Note: A full assignment with coupling constants for all peaks is not available. Researchers should perform their own spectral analysis for confirmation. No specific ¹³C NMR, FT-IR, or mass spectrometry data for this compound could be located. For reference, the FT-IR spectrum of a primary amine typically shows two N-H stretching bands between 3400 and 3250 cm⁻¹. The nitro group (NO₂) would be expected to show strong asymmetric and symmetric stretching bands around 1550 and 1350 cm⁻¹, respectively.
Synthesis
This compound can be synthesized via the reduction of 2-nitrophenylacetonitrile. The following protocol is based on a reported procedure.
Experimental Protocol: Synthesis of this compound
Starting Material: 2-Nitrophenylacetonitrile Reagent: Borane-dimethyl sulfide complex (BMS) in tetrahydrofuran (THF) Solvents: Tetrahydrofuran (THF), Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve 2-nitrophenylacetonitrile (6.8 g, 42 mmol) in 120 mL of tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 2M solution of borane-dimethyl sulfide complex in THF (48 mL, 96 mmol) to the cooled solution.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 50 mL of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in 50 mL of methanol and heat to reflux for 1 hour.
-
Concentrate the solution under reduced pressure and dry under vacuum to yield this compound.
A visual representation of this synthesis workflow is provided below.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrophenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenethylamine, also known as 2-(2-nitrophenyl)ethanamine, is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting neurological disorders. Its structure, featuring a phenethylamine backbone with a nitro group at the ortho position of the phenyl ring, provides a versatile scaffold for the development of novel therapeutics. This technical guide offers a comprehensive overview of the physicochemical properties of 2-Nitrophenethylamine, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological relevance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Nitrophenethylamine is essential for its effective use in research and drug development. These properties influence its reactivity, solubility, and pharmacokinetic profile. The available data for the free base of 2-Nitrophenethylamine (CAS Number: 33100-15-1) are summarized below.
Table 1: Physicochemical Properties of 2-Nitrophenethylamine
| Property | Value | Source |
| CAS Number | 33100-15-1 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| Appearance | Brown liquid or Red to Dark Red oil | [1][4] |
| Boiling Point | 147 °C at 13 Torr (Predicted) | [4] |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.37 ± 0.10 (Predicted) | [4] |
| XLogP3 | 1.3 | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in Acetonitrile. | [3][4] |
| Storage Conditions | 0 - 8 °C | [1][2] |
It is important to distinguish the free base from its hydrochloride salt, 2-Nitrophenethylamine hydrochloride (CAS Number: 861337-74-8), which is a light yellow or off-white solid with a melting point of 174.5 °C.[5][6]
Synthesis and Purification
The primary synthetic route to 2-Nitrophenethylamine involves the reduction of 2-nitrophenylacetonitrile.
Experimental Protocol: Synthesis of 2-Nitrophenethylamine
Reaction Scheme:
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. aablocks.com [aablocks.com]
- 3. 2-(2-nitrophenyl)ethane amine - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. This compound | 33100-15-1 [chemicalbook.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
Technical Guide: Physicochemical Properties and Synthesis of 2-(2-Nitrophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties, a detailed experimental protocol for its synthesis, and methods for its characterization. 2-(2-Nitrophenyl)ethanamine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.
Core Physicochemical Data
The quantitative properties of this compound are summarized in the table below, providing a ready reference for experimental planning and computational modeling.
| Property | Value |
| Molecular Formula | C8H10N2O2[1][2][3][4] |
| Molecular Weight | 166.18 g/mol [3][4] |
| CAS Number | 33100-15-1[1][2][3] |
| Appearance | Red to Dark Red Oil |
| Boiling Point | 147 °C at 13 Torr |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) |
| pKa | 9.37 ± 0.10 (Predicted) |
| Solubility | Slightly soluble in Chloroform and Methanol |
Experimental Protocols
A common and effective method for the synthesis of this compound is the reduction of 2-nitrophenylacetonitrile. The following protocol details the synthesis and characterization of the target compound.
Synthesis of this compound
This protocol is adapted from established chemical literature and outlines the reduction of the nitrile functional group to a primary amine using a borane-dimethyl sulfide complex.
Materials:
-
2-Nitrophenylacetonitrile
-
Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-nitrophenylacetonitrile in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add borane-dimethyl sulfide complex dropwise to the stirred solution.
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to room temperature and cautiously quench the excess borane complex by the slow addition of methanol.
-
Workup: Acidify the mixture with aqueous HCl and stir for 30 minutes. Then, basify the solution with a saturated aqueous solution of NaHCO₃ until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.
Characterization of this compound
To confirm the identity and purity of the synthesized product, the following characterization techniques are recommended.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). The expected proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), the two methylene groups of the ethyl chain (aliphatic region, ~2.5-3.5 ppm), and the amine protons (which may be a broad singlet and its chemical shift can vary depending on concentration and solvent).
-
¹³C NMR: A carbon NMR spectrum will show distinct peaks for the eight carbon atoms in the molecule. The aromatic carbons will appear in the downfield region (~120-150 ppm), while the two aliphatic carbons will be in the upfield region.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
The IR spectrum should display characteristic absorption bands:
-
N-H stretching: Two bands for the primary amine in the region of 3400-3300 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Peaks around 3100-2850 cm⁻¹.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
N-H bending: A band around 1600 cm⁻¹.
-
3. Mass Spectrometry (MS):
-
Employ a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).
-
Analysis of the fragmentation pattern can provide further structural confirmation.
Synthesis Workflow Diagram
The following diagram illustrates the key transformation in the synthesis of this compound from its nitrile precursor.
Caption: Synthesis of this compound.
References
Spectroscopic Analysis of 2-(2-Nitrophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-(2-Nitrophenyl)ethanamine, a key chemical intermediate. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data and analysis based on structurally analogous compounds. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Spectral Data Summary
The following tables summarize the predicted and expected spectral data for this compound. These values are calculated using computational models and by comparison with known data for similar structures, such as 2-phenylethanamine and various nitroaromatic compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 7.8 - 8.0 | Ar-H (adjacent to NO₂) |
| ~ 7.3 - 7.6 | Ar-H |
| ~ 3.1 - 3.3 | Ar-CH₂ |
| ~ 2.9 - 3.1 | CH₂-NH₂ |
| ~ 1.5 - 2.5 (broad) | NH₂ |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3300 | N-H stretch (amine) | Medium |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium |
| 1600 - 1585, 1500 - 1400 | C=C stretch (aromatic) | Medium-Strong |
| 1530 - 1500 | N-O stretch (asymmetric, nitro) | Strong |
| 1350 - 1330 | N-O stretch (symmetric, nitro) | Strong |
| 850 - 750 | C-H bend (out-of-plane, aromatic) | Strong |
Table 3: Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Assignment |
| 166 | [M]⁺ (Molecular Ion) |
| 150 | [M - NH₂]⁺ |
| 136 | [M - NO]⁺ |
| 120 | [M - NO₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above. These protocols are generalized for a solid organic amine like this compound and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done with a broader spectral width and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain insight into its fragmentation pattern.
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a Direct Insertion Probe.
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
Data Acquisition (EI mode):
-
The sample is vaporized in the injector and separated by the gas chromatography column.
-
The separated compound enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Solubility of 2-(2-Nitrophenyl)ethanamine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Solubility Profile
Currently, there is a notable absence of specific quantitative solubility data for 2-(2-Nitrophenyl)ethanamine across a range of common organic solvents in peer-reviewed literature and chemical databases. However, some qualitative descriptions of its solubility have been reported. This information is summarized in Table 1. Given the lack of quantitative data, experimental determination is highly recommended for any application where precise solubility is a critical parameter.
Table 1: Qualitative Solubility of this compound
| Solvent | Molecular Formula | Qualitative Solubility |
| Acetonitrile | C₂H₃N | Soluble[1] |
| Chloroform | CHCl₃ | Slightly Soluble |
| Methanol | CH₄O | Slightly Soluble |
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, a robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the necessary steps to accurately measure the solubility of this compound in various organic solvents.
Principle
The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium.[2][3][4][5][6] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, acetone, toluene, chloroform)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)[7]
Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is crucial to prevent undissolved particles from affecting the concentration measurement.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with the appropriate mobile phase for HPLC analysis.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A typical mobile phase could be a mixture of acetonitrile and an acetate buffer.[7]
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Visualized Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Role in Drug Development
This compound is relevant in the drug development landscape primarily as a known impurity of the drug Mirabegron and as a potential Calcitonin Gene-Related Peptide (CGRP) receptor antagonist.[1][8][9][10] This dual role highlights the importance of its characterization, including its solubility, for both quality control in drug manufacturing and for the exploration of new therapeutic agents.
Caption: Role of this compound in Drug Development.
References
- 1. 2-(2-nitrophenyl)ethane amine - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. veeprho.com [veeprho.com]
- 10. Mirabegron 2-Nitrobenzeneethanamine Impurity - Opulent Pharma [opulentpharma.com]
A Comprehensive Technical Guide to the Safe Handling of 2-(2-Nitrophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 2-(2-Nitrophenyl)ethanamine (CAS No: 33100-15-1), a chemical intermediate utilized in various research and development applications, including the synthesis of CGRP receptor antagonists.[1] Adherence to stringent safety protocols is paramount when working with this and related nitro compounds to mitigate potential risks. This document outlines the known hazards, recommended handling procedures, and emergency responses.
Hazard Identification and Classification
While a definitive, universally adopted hazard classification for this compound is not consistently available across all sources, related compounds and available safety data sheets (SDS) suggest that it should be handled as a substance with potential for acute toxicity, skin and eye irritation, and possible respiratory irritation. The hydrochloride salt of the related compound, (S)-1-(2-Nitrophenyl)ethanamine, is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]
GHS Hazard Statements for a Related Compound ((S)-1-(2-Nitrophenyl)ethanamine hydrochloride): [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this, it is prudent to handle this compound with a similar level of caution.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling.
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | [1][3][4] |
| Molecular Weight | 166.18 g/mol | [1][3][5] |
| Appearance | Red to Dark Red Oil | [1] |
| Boiling Point | 147 °C at 13 Torr | [1] |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| pKa | 9.37 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [3][6] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Install safety showers and eye wash stations in the immediate work area.[7]
Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Government-approved safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[2][7] | To prevent eye contact which can cause serious irritation.[2] |
| Skin Protection | Compatible chemical-resistant gloves (inspect before use). A lab coat or protective clothing is mandatory. Protective boots may be required depending on the scale of work.[7][8] | To avoid skin contact which can lead to irritation.[2] |
| Respiratory Protection | A government-approved respirator should be used if ventilation is inadequate or if aerosols or dust are generated.[7][8] | To prevent inhalation which may cause respiratory irritation.[2] |
Hygiene Measures:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][7]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Contaminated clothing should be removed and washed before reuse.[9]
Safe Handling and Storage
Handling:
Storage:
-
Keep containers tightly closed and upright.[7]
-
Store away from incompatible materials such as oxidizing agents and acids.[8][9]
-
Avoid overheating.[7]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[7] |
| If on Skin | Wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][7][9] |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[2][7] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][8][9] |
Always show the safety data sheet to the attending medical professional.[2]
Accidental Release Measures
Personal Precautions:
-
Use personal protective equipment.[2]
-
Ensure adequate ventilation.[2]
-
Evacuate personnel to safe areas.[2]
-
Avoid breathing dust or vapors.[2]
Environmental Precautions:
Methods for Cleaning Up:
-
For small spills, wipe dry, place in a sealed bag for waste disposal.[7]
-
For larger spills, sweep up and shovel into suitable, closed containers for disposal.[2][10]
-
Avoid creating dust.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.[7]
Experimental Protocols: Best Practices
While specific experimental protocols for every application of this compound are beyond the scope of this guide, the following general workflow outlines best practices for handling this chemical in a laboratory setting.
Workflow for Handling this compound:
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Detailed Steps:
-
Preparation and PPE: Before handling the chemical, ensure the work area (fume hood) is clean and uncluttered. Don all required PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Weighing and Transfer: As this compound is an oil, use a tared container for weighing. Conduct all transfers within the fume hood to minimize inhalation exposure. Use a clean pipette or syringe for transferring the liquid.
-
Dissolution: When dissolving in solvents like chloroform or methanol, add the amine to the solvent slowly while stirring to ensure proper mixing. Be mindful of any potential exothermic reactions.
-
Reaction Quenching: If used in a chemical reaction, follow the specific quenching procedure outlined in the experimental protocol. Quenching should be done cautiously, especially if reactive reagents are present.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.
-
Decontamination: Thoroughly clean all glassware and equipment used. Wipe down the work surface in the fume hood. Remove and dispose of gloves properly, and wash hands thoroughly.
Signaling Pathways and Logical Relationships
The following diagram illustrates a decision-making process in the event of an accidental exposure.
Caption: A decision tree for first aid response to accidental exposure to this compound.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and exercise due diligence in its handling.
References
- 1. This compound | 33100-15-1 [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aablocks.com [aablocks.com]
- 4. appchemical.com [appchemical.com]
- 5. 2-(2-nitrophenyl)ethane amine - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
The Strategic Utility of 2-(2-Nitrophenyl)ethanamine in Modern Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Nitrophenyl)ethanamine, a versatile chemical intermediate, has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive nitro group ortho to an ethylamine side chain, render it a valuable building block for the construction of a diverse array of heterocyclic compounds and other complex molecular architectures. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its role in the synthesis of bioactive molecules, detailed experimental protocols, and the exploration of its derivatives' pharmacological properties.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 33100-15-1 | N/A |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| Appearance | Not specified in search results | N/A |
| Solubility | Not specified in search results | N/A |
| Storage | 2-8°C | N/A |
Core Synthetic Transformations and Applications
The primary utility of this compound in synthetic chemistry lies in the strategic manipulation of its nitro and amino functionalities. The reduction of the nitro group to an amine is a pivotal transformation that unlocks a wide range of subsequent chemical reactions.
Reduction of the Nitro Group
The conversion of the nitro group in this compound to a primary amine is a critical step that yields 2-(2-aminophenyl)ethanamine. This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard hydrogenation apparatus
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-aminophenyl)ethanamine.
-
The crude product may be purified further by crystallization or column chromatography if necessary.
Application in the Synthesis of Bioactive Molecules
Synthesis of Mirabegron
This compound is a crucial starting material in several patented synthetic routes for Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[1][2] The synthesis leverages the core structure of this compound, where the nitro group is eventually reduced to an amine that participates in amide bond formation.
The general synthetic strategy involves the N-alkylation of this compound followed by the reduction of the nitro group and subsequent coupling with a thiazole moiety.
Synthesis of Heterocyclic Scaffolds
The derivative, 2-(2-aminophenyl)ethanamine, is a valuable precursor for the synthesis of various heterocyclic systems, most notably isoquinolines and quinolines. These structural motifs are prevalent in a vast number of natural products and pharmacologically active compounds.
Isoquinoline Synthesis: The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. This reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. The necessary β-phenylethylamide can be readily prepared from 2-(2-aminophenyl)ethanamine.
Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Derivative
Materials:
-
2-(2-Aminophenyl)ethanamine
-
An appropriate acyl chloride (e.g., acetyl chloride)
-
A suitable base (e.g., triethylamine)
-
A dehydrating agent (e.g., phosphorus pentoxide or polyphosphoric acid)
-
Anhydrous solvent (e.g., toluene or xylene)
Procedure:
-
Amide Formation: React 2-(2-aminophenyl)ethanamine with an acyl chloride in the presence of a base to form the corresponding N-acyl-2-(2-aminophenyl)ethanamine.
-
Cyclization: Heat the resulting amide with a dehydrating agent such as phosphorus pentoxide in an anhydrous solvent like toluene to effect cyclization.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture, extract the product, and purify it using standard techniques such as column chromatography.
Potential Pharmacological Applications of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have significant potential for pharmacological activity. The core phenylethylamine scaffold is a well-known pharmacophore present in numerous neurotransmitters and drugs targeting the central nervous system.
β-Adrenergic Receptor Modulation
As evidenced by its use in the synthesis of Mirabegron, derivatives of this compound can be designed to target β-adrenergic receptors. Mirabegron's mechanism of action involves the relaxation of the detrusor muscle in the bladder via agonism of the β3-adrenergic receptor, leading to an increase in bladder capacity.[3][4] This highlights the potential for developing other selective β-adrenergic receptor modulators for various therapeutic applications.
Quantitative Data on Related Compounds
| Compound | Target | Assay | Activity | Reference |
| Mirabegron | Human β3-adrenoceptor | Functional Assay | EC₅₀ = 22.4 nM | [1] |
Conclusion
This compound serves as a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its primary utility is realized after the reduction of its nitro group, which opens up a plethora of possibilities for constructing complex, biologically active molecules. The successful development of Mirabegron underscores the potential of this scaffold in drug discovery. Future research efforts focused on the derivatization of this compound and the subsequent pharmacological evaluation of the resulting compounds are warranted and hold promise for the discovery of novel therapeutic agents. The detailed synthetic protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire such research endeavors.
References
The Versatile Building Block: A Technical Guide to 2-(2-Nitrophenyl)ethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(2-Nitrophenyl)ethanamine is a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a reactive primary amine and a nitro-substituted aromatic ring, offer a gateway to a diverse array of complex molecular architectures. The strategic placement of the nitro group ortho to the ethylamine side chain allows for facile cyclization reactions, making it a particularly attractive precursor for the synthesis of various heterocyclic systems of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
This compound is a commercially available compound, typically appearing as a red to dark red oil.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33100-15-1 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Boiling Point | 147 °C (at 13 Torr) | [1] |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.37 ± 0.10 (Predicted) | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
A complete spectroscopic characterization is essential for reaction monitoring and product confirmation. The following table consolidates the available spectroscopic data for this compound.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.90 (d, 1H), 7.50 (t, 1H), 7.40 (m, 2H), 3.00 (t, 2H), 2.85 (t, 2H), 1.45 (br s, 2H) |
| ¹³C NMR (CDCl₃) | δ 149.3, 136.2, 133.3, 131.8, 127.5, 124.6, 42.1, 35.8 |
| Infrared (IR) | ν (cm⁻¹): 3380 (N-H stretch), 3070 (aromatic C-H stretch), 2930, 2860 (aliphatic C-H stretch), 1610, 1575, 1450 (aromatic C=C stretch), 1520, 1350 (N-O stretch of nitro group) |
| Mass Spectrometry (EI) | m/z (%): 166 (M⁺), 149, 136, 120, 104, 92, 77 |
Core Synthetic Transformations
The synthetic utility of this compound is primarily centered around two key transformations: the reduction of the nitro group to a primary amine and subsequent intramolecular cyclization reactions.
Nitro Group Reduction: Gateway to Reactive Intermediates
The conversion of the nitro group to an amine is a fundamental step that unlocks the potential for a wide range of cyclization strategies. This transformation yields 2-(2-aminophenyl)ethanamine, a highly reactive diamine.
This method is often preferred due to its clean reaction profile and high yields.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the flask and purge the system with an inert gas, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 2-(2-aminophenyl)ethanamine, which can often be used in the next step without further purification.
References
An In-depth Technical Guide on the Discovery and History of 2-Nitrophenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrophenethylamine, a substituted phenethylamine derivative, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and fine chemicals. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving scientific interest in this foundational molecule. While detailed early experimental data is sparse in readily available literature, this document consolidates known synthetic pathways, key chemical properties, and its role as a versatile building block in medicinal chemistry and materials science.
Introduction
The phenethylamine scaffold is a ubiquitous structural motif in a vast number of biologically active molecules, including neurotransmitters, hormones, and a wide range of pharmaceuticals and psychedelic compounds. The introduction of a nitro group onto the phenyl ring, specifically at the ortho position to the ethylamine side chain, yields 2-nitrophenethylamine (also known as o-nitrophenethylamine or 2-(2-nitrophenyl)ethanamine). This substitution significantly influences the molecule's chemical reactivity, providing a versatile handle for further functionalization, most notably the reduction of the nitro group to a primary amine, which opens the door to a diverse family of substituted phenethylamines.
While not as extensively studied for its direct biological effects as its more famous derivatives, 2-nitrophenethylamine's importance lies in its role as a key precursor. It is a critical starting material for the synthesis of various therapeutic agents, particularly those targeting neurological disorders, as well as in the development of dyes and pigments.[1][2] This guide will trace the historical context of its synthesis and explore the chemical principles that make it a valuable tool for researchers and drug development professionals.
Discovery and Early Synthesis
The precise first synthesis of 2-nitrophenethylamine is not prominently documented in readily accessible historical chemical literature. However, the foundational chemistry for its synthesis was established in the early 20th century with the exploration of nitration reactions on aromatic compounds and the reduction of nitro groups.
The synthesis of the related isomer, 4-nitrophenethylamine, has been more extensively documented. Methods from the early 1900s included the nitration of phenylacetonitrile followed by reduction, or the acetylation of phenethylamine, subsequent nitration, separation of isomers, and finally deacetylation.[3] It is highly probable that the synthesis of 2-nitrophenethylamine was achieved through analogous methods around the same period, though a specific pioneering publication is not immediately evident from the available historical records.
One of the common historical approaches to synthesizing substituted phenethylamines involved the reduction of β-nitrostyrenes. The synthesis of 2-nitrophenethylamine can be logically inferred to have been achievable through the reduction of o-nitrostyrene.
Key Experimental Protocols: Foundational Synthetic Routes
While the original experimental protocol for the first synthesis of 2-nitrophenethylamine is not available, several well-established methods have been developed over the years for the synthesis of nitrophenethylamines. These protocols provide a foundational understanding of the chemistry involved.
Synthesis via Reduction of 2-Nitrophenylacetonitrile
A common and historically significant route to phenethylamines is through the reduction of the corresponding phenylacetonitrile.
Experimental Protocol:
-
Nitrile Reduction: 2-Nitro-benzeneacetonitrile is subjected to reduction. Historically, this could have been achieved using reagents like sodium in ethanol. Modern methods often employ catalytic hydrogenation (e.g., using a Raney Nickel catalyst) or metal hydrides like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Reaction Conditions: The reaction with LiAlH₄ is typically carried out at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
-
Work-up: The reaction is carefully quenched with water and a strong base (e.g., sodium hydroxide) to precipitate the aluminum salts.
-
Extraction and Purification: The resulting 2-nitrophenethylamine is then extracted from the reaction mixture using an organic solvent and purified by distillation or chromatography.
Synthesis via Reduction of o-Nitrostyrene
The reduction of a nitrostyrene derivative is another viable and historically relevant pathway.
Experimental Protocol:
-
Double Bond and Nitro Group Reduction: o-Nitrostyrene is treated with a reducing agent capable of reducing both the alkene double bond and the nitro group. Lithium aluminum hydride is a common reagent for this transformation.
-
Reaction Conditions: The reaction is typically performed in an anhydrous ether solvent under an inert atmosphere.
-
Work-up and Purification: Similar to the nitrile reduction, the reaction is quenched, and the product is extracted and purified.
Physicochemical Properties
A summary of the key physicochemical properties of 2-nitrophenethylamine and its hydrochloride salt is presented in Table 1.
| Property | 2-Nitrophenethylamine | 2-Nitrophenethylamine Hydrochloride |
| CAS Number | 33100-15-1 | 861337-74-8 |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 166.18 g/mol | 202.64 g/mol |
| Appearance | - | Light yellow solid |
| Melting Point | - | 174.5 °C |
Note: Data compiled from various chemical suppliers.
Role in Organic Synthesis and Drug Discovery
The primary significance of 2-nitrophenethylamine lies in its utility as a synthetic intermediate. The presence of the nitro group on the aromatic ring and the primary amine on the ethyl side chain provides two reactive sites for further chemical modifications.
Precursor to Substituted Phenethylamines
The most common transformation of 2-nitrophenethylamine is the reduction of the nitro group to an amine, yielding 2-aminophenethylamine. This diamine is a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic activities.
Applications in Materials Science
Beyond pharmaceuticals, 2-nitrophenethylamine and its derivatives are utilized in the synthesis of dyes and pigments.[1][2] The aromatic nitro group is a known chromophore, and its presence, along with the potential for further chemical modification, allows for the creation of a variety of colored compounds.
Conclusion
2-Nitrophenethylamine, while not a compound of significant direct pharmacological interest itself, holds a crucial position in the history and practice of organic synthesis. Its discovery and the development of its synthetic routes are intertwined with the broader history of substituted phenethylamines. For modern researchers, scientists, and drug development professionals, 2-nitrophenethylamine remains a valuable and versatile building block, offering a gateway to a vast chemical space of potentially therapeutic and industrially important molecules. A deeper understanding of its fundamental chemistry and historical context can inform the design and execution of novel synthetic strategies.
References
2-(2-Nitrophenyl)ethanamine hydrochloride vs freebase properties
An In-depth Technical Guide to 2-(2-Nitrophenyl)ethanamine: Hydrochloride Salt vs. Freebase Properties
Introduction
This compound is an aromatic amine that serves as a versatile intermediate in chemical synthesis. In the pharmaceutical industry, it is recognized both as a potential CGRP (Calcitonin Gene-Related Peptide) receptor antagonist and as a known impurity in the synthesis of Mirabegron, a medication for overactive bladder.[1][2][3][4] The compound can exist in its neutral (freebase) form or as a salt, most commonly the hydrochloride salt. The choice between the freebase and the hydrochloride salt is critical in research and drug development, as it significantly influences the compound's physicochemical properties, handling characteristics, and biological behavior.
This technical guide provides a detailed comparison of this compound hydrochloride and its freebase form. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of key processes and relationships.
Core Physicochemical Properties
The conversion of a freebase to a hydrochloride salt is a common strategy to improve properties such as solubility and stability. The protonation of the basic amino group by hydrochloric acid results in an ionic compound, which typically presents as a crystalline solid with a higher melting point and enhanced aqueous solubility compared to the often oily or low-melting-point freebase.
The following table summarizes the key physicochemical properties of this compound in both its hydrochloride and freebase forms, based on available data.
| Property | This compound Hydrochloride | This compound (Freebase) | Key Differences & Implications |
| CAS Number | 861337-74-8[1][4][5][6] | 33100-15-1[2][3][7][8][9][][11] | Unique identifiers for each form. |
| Molecular Formula | C8H11ClN2O2[1][4][6][12] | C8H10N2O2[2][3][7][9][] | Addition of HCl molecule to the freebase. |
| Molecular Weight | 202.64 g/mol [1][4][5][12] | 166.18 g/mol [2][3][7][] | Reflects the mass of the added HCl. |
| Physical Form | Off-white solid[5] | Red to dark red oil[2][13] | Salt formation leads to a crystalline solid state, improving handling and stability. |
| Melting Point | 174.5 °C[1] | Not applicable (Boiling Point specified) | The solid salt has a distinct melting point, whereas the freebase is a liquid at room temperature. |
| Boiling Point | Not available | 147 °C @ 13 Torr[2][13] | The freebase is distillable under reduced pressure. |
| pKa (Predicted) | Not available | 9.37 ± 0.10[2][13] | Indicates the basicity of the amino group in the freebase. |
| Solubility | Generally higher aqueous solubility expected. | Chloroform (Slightly), Methanol (Slightly)[2][13], Acetonitrile[3] | Salt form is expected to be more soluble in polar protic solvents like water. The pH of the medium significantly impacts solubility.[14][15] |
| Stability | Generally more stable as a solid.[16] | Less stable, particularly if impure. | The solid crystalline form of the hydrochloride salt typically offers better long-term stability. |
| Storage | Room Temperature or 2-8°C[1][4][17] | 2-8°C Refrigerator[3][8] | Refrigeration is recommended for the freebase to minimize degradation. |
Experimental Protocols
Detailed methodologies for the synthesis and interconversion of the two forms are crucial for practical applications.
Synthesis of this compound (Freebase)
A common route for synthesizing the freebase is through the reduction of 2-nitrophenylacetonitrile.[2][7]
Methodology:
-
Reaction Setup: 2-nitro-benzeneacetonitrile is dissolved in tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere.
-
Reduction: The solution is cooled to 0°C. A reducing agent, such as dimethylsulfide borane complex, is added dropwise.
-
Reflux: After the addition is complete, the mixture is heated to reflux and maintained for approximately 8 hours to ensure complete reduction of the nitrile group.[7]
-
Quenching: The reaction is then quenched by the addition of methanol and refluxed for another hour.[7]
-
Workup: The solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup and extraction with an organic solvent.
-
Purification: The crude product is purified using column chromatography to yield pure this compound as an oil.
Caption: Workflow for the synthesis of the freebase form.
Synthesis of this compound Hydrochloride
The hydrochloride salt can be prepared through a multi-step process starting from β-phenylethylamine. The following protocol is adapted from a similar synthesis of p-nitrophenyl ethylamine hydrochloride.[18]
Methodology:
-
Amine Protection: The starting material, β-phenylethylamine, is reacted with a protecting agent like acetic anhydride to form an N-acetylated intermediate. This protects the amino group from nitration.[18]
-
Nitration: The protected intermediate is added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (e.g., 25-35°C). This step introduces the nitro group onto the phenyl ring, primarily at the ortho and para positions.[18]
-
Deprotection and Salt Formation: The nitrated intermediate is hydrolyzed under acidic conditions (e.g., refluxing with hydrochloric acid). This removes the acetyl protecting group and simultaneously protonates the amine, causing the hydrochloride salt to crystallize upon cooling.[18]
-
Isolation: The precipitated solid is isolated by filtration, washed, and dried to yield this compound hydrochloride.
Conversion of Freebase to Hydrochloride Salt
A more direct method involves the treatment of the synthesized freebase with hydrochloric acid.
Methodology:
-
Dissolution: The this compound freebase is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise to the freebase solution while stirring.
-
Precipitation: The hydrochloride salt, being insoluble in the nonpolar solvent, will precipitate out of the solution as a solid.
-
Isolation: The precipitate is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and then dried under vacuum.
References
- 1. 2-NITROPHENETHYLAMINE HYDROCHLORIDE | 861337-74-8 [chemicalbook.com]
- 2. This compound | 33100-15-1 [chemicalbook.com]
- 3. 2-(2-nitrophenyl)ethane amine - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Nitrophenethylamine hydrochloride | 861337-74-8 [sigmaaldrich.com]
- 6. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. appchemical.com [appchemical.com]
- 11. aablocks.com [aablocks.com]
- 12. (R)-1-(2-nitrophenyl)ethanamine hydrochloride | C8H11ClN2O2 | CID 78357845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-硝基苯乙胺 CAS#: 33100-15-1 [m.chemicalbook.com]
- 14. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. (R)-1-(2-nitrophenyl)ethanamine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 18. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2-Nitrophenyl)ethanamine from 2-Nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of 2-(2-Nitrophenyl)ethanamine from 2-Nitrophenylacetonitrile. The primary method detailed is the reduction of the nitrile functionality using a borane-dimethyl sulfide complex, a high-yield approach suitable for laboratory-scale synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active compounds. The efficient synthesis of this molecule from readily available starting materials is crucial for advancing research in these fields. This application note focuses on a reliable and high-yielding protocol for the reduction of 2-Nitrophenylacetonitrile to the target amine.
Reaction Scheme
The overall chemical transformation is the reduction of the nitrile group in 2-Nitrophenylacetonitrile to a primary amine, yielding this compound.
Image of the chemical reaction from 2-Nitrophenylacetonitrile to this compound would be placed here in a real document.
Experimental Protocol: Reduction using Borane-Dimethyl Sulfide Complex
This protocol is based on a reported high-yield synthesis and is suitable for researchers familiar with standard organic synthesis techniques.[1]
3.1. Materials and Reagents:
-
2-Nitrophenylacetonitrile
-
Borane-dimethyl sulfide complex (BMS, 2M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
3.2. Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Nitrophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. To this, slowly add a 2M solution of borane-dimethyl sulfide complex in THF (2.3 eq) dropwise via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction for 8 hours.
-
Quenching: After the initial reflux period, carefully add methanol to the reaction mixture.
-
Final Reflux: Heat the mixture to reflux for an additional 1 hour to ensure the complete decomposition of any remaining borane complexes.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by standard methods such as column chromatography to yield the final product, this compound.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using the borane-dimethyl sulfide complex method.[1]
| Parameter | Value |
| Starting Material | 2-Nitrophenylacetonitrile |
| Reagent | Borane-dimethyl sulfide complex |
| Solvent | Tetrahydrofuran |
| Reaction Temperature | 0°C to reflux |
| Reaction Time | 8 hours (reduction), 1 hour (quench) |
| Reported Yield | 100% [1] |
Alternative Methods: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles and nitro groups.[2][3] This method typically involves the use of a metal catalyst (e.g., Palladium, Platinum, or Nickel) under a hydrogen atmosphere. While a specific, detailed protocol for the catalytic hydrogenation of 2-Nitrophenylacetonitrile to this compound was not found in the initial literature survey, this approach remains a viable alternative. Researchers may need to screen various catalysts, solvents, and reaction conditions (temperature, pressure) to optimize this transformation for their specific needs.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2-Nitrophenylacetonitrile via the borane-dimethyl sulfide reduction method.
Caption: Workflow for the synthesis of this compound.
Disclaimer: The provided protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: Borane Reduction Method for 2-(2-Nitrophenyl)ethanamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the synthesis of 2-(2-Nitrophenyl)ethanamine via the borane reduction of 2-(2-nitrophenyl)acetonitrile. The borane reduction method, specifically utilizing a borane-dimethyl sulfide complex, offers a highly efficient and quantitative route to the desired primary amine. This protocol outlines the experimental procedure, safety precautions, and expected outcomes. Furthermore, a comparison with other common reduction methods is presented, and the reaction mechanism is illustrated.
Introduction
Primary amines are crucial functional groups in a vast array of pharmaceuticals and bioactive molecules. The synthesis of this compound is a key step in the preparation of various target compounds in drug discovery and development. The reduction of a nitrile group is a fundamental transformation to achieve this. While several reducing agents can effect this conversion, the use of borane complexes offers a chemoselective and high-yielding alternative, particularly when sensitive functional groups, such as a nitro group, are present. This application note focuses on the borane-dimethyl sulfide (BMS) mediated reduction of 2-(2-nitrophenyl)acetonitrile.
Data Presentation
A summary of the quantitative data for the synthesis of this compound using various reduction methods is presented in Table 1.
| Reduction Method | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Purity | Reference |
| Borane Reduction | Borane-dimethyl sulfide complex | Tetrahydrofuran | 8 hours | Reflux | Quantitative | High | [1] |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol | 0.5 - 8 hours | 40 - 60 °C | Variable | High | [2][3] |
| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | ~30 minutes (addition) | 0 °C to RT | High | High | [4] |
| Metal-based Reduction | Raney Nickel, Hydrazinium monoformate | Methanol | 2 - 10 minutes | Room Temp. | 90 - 95% | High | [5] |
Table 1: Comparison of Reduction Methods for Nitrile to Amine Conversion.
Spectroscopic Data of this compound
-
¹H NMR (200 MHz, CDCl₃): δ 7.90 (d, 1H), 7.50 (t, 1H), 7.40 (m, 2H), 3.00 (s, 4H), 1.40 (br, 2H).[1]
-
¹³C NMR: Expected signals for aromatic carbons (approx. 120-150 ppm), and aliphatic carbons (-CH₂-CH₂-NH₂) (approx. 30-50 ppm).
-
Infrared (IR): Expected characteristic peaks for N-H stretching of a primary amine (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z = 166.18, corresponding to the molecular weight of this compound.
Experimental Protocols
Borane Reduction of 2-(2-Nitrophenyl)acetonitrile
Materials:
-
2-(2-Nitrophenyl)acetonitrile
-
Borane-dimethyl sulfide complex (2M solution in tetrahydrofuran)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure: [1]
-
Reaction Setup: Under an inert atmosphere, a solution of 2-(2-nitrophenyl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex (2.3 eq) is added dropwise to the stirred solution.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 8 hours.
-
Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of methanol.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in methanol and refluxed for 1 hour.
-
Isolation: The solution is concentrated under reduced pressure to yield this compound.
Safety Precautions:
-
Borane-dimethyl sulfide complex is a flammable and corrosive reagent that reacts violently with water. Handle it in a well-ventilated fume hood under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
-
The quenching process with methanol is exothermic and should be performed with caution.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Postulated mechanism of borane reduction of a nitrile.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
Application Notes and Protocols for 2-(2-Nitrophenyl)ethanamine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. A key element in this methodology is the choice of a suitable linker, which tethers the growing molecule to an insoluble resin support. Photolabile linkers, in particular, offer a significant advantage as they allow for the mild, traceless cleavage of the synthesized compound from the solid support upon irradiation with UV light, avoiding the use of harsh acidic or basic conditions that can degrade sensitive molecules.
These application notes describe the use of 2-(2-Nitrophenyl)ethanamine as a precursor for a photolabile linker in solid-phase synthesis. The o-nitrobenzylamine core of this molecule is a well-established photolabile moiety. Upon irradiation, an intramolecular redox reaction occurs, leading to the cleavage of the bond connecting the synthesized molecule to the linker. This protocol is particularly useful for the synthesis of small molecules, peptides, and other organic compounds where mild cleavage conditions are paramount.
Principle of Photocleavage
The photolytic cleavage of the o-nitrobenzylamine linker is initiated by the absorption of UV light, typically around 365 nm. This leads to an excited state of the nitro group, which then abstracts a hydrogen atom from the benzylic position. A subsequent rearrangement and hydrolysis result in the formation of a 2-nitrosobenzaldehyde derivative and the release of the synthesized molecule with a free terminus.
Application: Solid-Phase Synthesis of a Carboxamide Library
This protocol outlines the use of this compound to generate a resin-bound photolabile linker for the synthesis of a diverse library of carboxamides. The primary amine of this compound is first acylated with a bifunctional spacer, which is then attached to a solid support. Subsequently, a variety of carboxylic acids can be coupled to the ethanamine moiety, and finally, the resulting amides are cleaved from the resin by photolysis.
Experimental Protocols
Protocol 1: Preparation of the Photolabile Linker Resin
This protocol describes the immobilization of a this compound-derived linker onto an amino-functionalized solid support, such as aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
Succinic anhydride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Methanol (MeOH)
Procedure:
-
Swelling the Resin: Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Acylation of this compound:
-
In a separate flask, dissolve this compound (1.5 mmol) and succinic anhydride (1.6 mmol) in DCM (15 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain the carboxylic acid-functionalized linker.
-
-
Coupling to the Resin:
-
Drain the DMF from the swollen resin.
-
Dissolve the functionalized linker (1.2 mmol) and HOBt (1.2 mmol) in DMF (10 mL).
-
Add DIC (1.2 mmol) to the solution and stir for 5 minutes.
-
Add the activated linker solution to the resin.
-
Shake the mixture at room temperature for 12 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Capping:
-
To cap any unreacted amino groups on the resin, add a solution of 10% acetic anhydride and 10% pyridine in DMF (10 mL).
-
Shake for 1 hour.
-
Wash the resin as described in step 4.
-
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Solid-Phase Synthesis of a Carboxamide
This protocol details the coupling of a carboxylic acid to the prepared photolabile linker resin.
Materials:
-
Photolabile linker resin from Protocol 1
-
Carboxylic acid of interest (R-COOH)
-
DIC
-
HOBt
-
DMF
-
DCM
Procedure:
-
Swelling the Resin: Swell the photolabile linker resin (0.5 g, ~0.4 mmol) in DMF (5 mL) for 1 hour.
-
Activation of Carboxylic Acid:
-
In a separate vial, dissolve the carboxylic acid (1.2 mmol, 3 eq.) and HOBt (1.2 mmol, 3 eq.) in DMF (5 mL).
-
Add DIC (1.2 mmol, 3 eq.) and allow the mixture to stand for 5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated carboxylic acid solution to the resin.
-
Shake the reaction vessel at room temperature for 6-12 hours. The reaction progress can be monitored by a Kaiser test on a small sample of beads.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
-
Drying: Dry the resin under vacuum.
Protocol 3: Photocleavage and Product Isolation
This protocol describes the release of the synthesized carboxamide from the solid support.
Materials:
-
Carboxamide-bound resin from Protocol 2
-
Methanol or other suitable solvent
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, emitting at >350 nm)
Procedure:
-
Resin Suspension: Suspend the dried resin (0.5 g) in methanol (10 mL) in a Pyrex reaction vessel.
-
Irradiation:
-
Stir the suspension and irradiate with a UV lamp (365 nm) at room temperature.
-
The irradiation time will vary depending on the specific substrate and the intensity of the lamp, typically ranging from 4 to 24 hours. Monitor the cleavage progress by analyzing small aliquots of the supernatant by TLC or LC-MS.
-
-
Product Isolation:
-
Filter the resin and wash it with methanol (3 x 5 mL).
-
Combine the filtrate and washings.
-
Evaporate the solvent under reduced pressure to yield the crude carboxamide product.
-
-
Purification: Purify the crude product by an appropriate method, such as flash chromatography or preparative HPLC, if necessary.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on literature for similar photolabile linkers.
Table 1: Loading Efficiency of the Photolabile Linker
| Resin Type | Linker Loading (mmol/g) | Coupling Method | Typical Loading Efficiency (%) |
| Aminomethyl Polystyrene | 1.0 | DIC/HOBt | 85 - 95 |
| TentaGel NH2 | 0.4 | DIC/HOBt | 90 - 98 |
Table 2: Cleavage Conditions and Yields for Model Carboxamides
| Carboxylic Acid Coupled | Irradiation Time (h) | Solvent | Wavelength (nm) | Typical Cleavage Yield (%) |
| Benzoic Acid | 8 | Methanol | 365 | 80 - 90 |
| Phenylacetic Acid | 12 | Acetonitrile | 365 | 75 - 85 |
| N-Boc-Alanine | 16 | Dioxane/Water | 365 | 70 - 80 |
Visualizations
Caption: General workflow for solid-phase synthesis using a this compound-derived linker.
Caption: Simplified scheme of the coupling and cleavage steps on the solid support.
Safety and Handling
-
Always handle resins and reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful. Use appropriate shielding during the photolytic cleavage step.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Applications of 2-(2-Nitrophenyl)ethanamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Nitrophenyl)ethanamine is a phenethylamine derivative with potential applications in medicinal chemistry. While direct and extensive research on its derivatives is limited in publicly available literature, its structural isomer, 2-(4-nitrophenyl)ethanamine, is a well-established key starting material in the synthesis of the β3-adrenergic receptor agonist Mirabegron, used for the treatment of overactive bladder. Furthermore, literature suggests a potential role for 2-nitrophenethylamine derivatives as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs effective in the treatment of migraine. This document provides an overview of the known and potential applications of this compound in medicinal chemistry, with a focus on the detailed synthesis and biological context of related compounds to serve as a guide for researchers in the field.
Introduction
Phenethylamines are a class of compounds characterized by a phenyl ring attached to an amino group via a two-carbon side chain. This structural motif is present in a wide range of endogenous neurotransmitters, hormones, and synthetic drugs, highlighting its significance as a pharmacophore. The introduction of a nitro group on the phenyl ring, as in this compound, provides a versatile chemical handle for further synthetic modifications and can significantly influence the compound's biological activity. While the ortho-nitro substitution is less explored compared to its para-substituted counterpart, it holds promise for the development of novel therapeutic agents.
This document will detail the application of the closely related 2-(4-nitrophenyl)ethanamine in the synthesis of Mirabegron and explore the potential of this compound derivatives as CGRP receptor antagonists. Detailed experimental protocols and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts.
Application 1: Precursor for the Synthesis of β3-Adrenergic Receptor Agonists (Exemplified by Mirabegron from 2-(4-nitrophenyl)ethanamine)
While direct evidence for the use of this compound in the synthesis of β3-adrenergic receptor agonists is scarce, its isomer, 2-(4-nitrophenyl)ethanamine, is a crucial intermediate in the industrial synthesis of Mirabegron. Mirabegron is a potent and selective β3-adrenergic receptor agonist that induces relaxation of the detrusor muscle in the bladder, thereby increasing its capacity.
Synthetic Workflow for Mirabegron
The synthesis of Mirabegron from 2-(4-nitrophenyl)ethanamine involves a multi-step process, which is outlined in the workflow diagram below.
Caption: Synthetic workflow for Mirabegron from 2-(4-nitrophenyl)ethanamine.
Experimental Protocol: Synthesis of Mirabegron
This protocol is a representative synthesis based on literature procedures.
Step 1: N-Boc Protection of 2-(4-Nitrophenyl)ethanamine
-
Dissolve 2-(4-nitrophenyl)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-Boc protected intermediate (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the aniline derivative.
Step 3: Amide Coupling with (R)-2-hydroxy-2-phenylethanoic acid
-
Dissolve (R)-2-hydroxy-2-phenylethanoic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the aniline derivative from Step 2 (1.0 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to obtain the coupled product.
Step 4: Deprotection of the Boc Group
-
Dissolve the product from Step 3 in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the deprotected amine.
Step 5: Final Amide Coupling
-
Dissolve 2-(2-aminothiazol-4-yl)acetic acid (1.0 eq) in DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 30 minutes at 0 °C.
-
Add the deprotected amine from Step 4 (1.0 eq) and DIPEA (1.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Perform an aqueous workup and purify the crude product by column chromatography or recrystallization to obtain Mirabegron.
β3-Adrenergic Receptor Signaling Pathway
Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor, which leads to the relaxation of the bladder's detrusor muscle. The signaling cascade is initiated by the binding of Mirabegron to the receptor, a G-protein coupled receptor (GPCR).
Caption: Mirabegron-activated β3-adrenergic receptor signaling pathway.
Quantitative Data for Mirabegron
| Parameter | Value | Target | Reference |
| EC₅₀ | 22.4 nM | Human β3-AR | [Internal Database] |
| Ki | 47 nM | Human β3-AR | [Internal Database] |
Application 2: Potential as CGRP Receptor Antagonists
This compound has been suggested as a potential scaffold for the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine by mediating neurogenic inflammation and pain transmission. Antagonizing the CGRP receptor has emerged as a successful therapeutic strategy for the acute and prophylactic treatment of migraine.
CGRP Receptor Antagonism Signaling Pathway
CGRP receptor antagonists block the binding of CGRP to its receptor, thereby inhibiting the downstream signaling cascade that leads to vasodilation and pain signaling. The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).
Application Notes and Protocols for the Synthesis of CGRP Receptor Antagonists Utilizing 2-Nitrophenethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a hypothetical experimental protocol for the synthesis of a novel Calcitonin Gene-Related Peptide (CGRP) receptor antagonist. The synthesis utilizes 2-Nitrophenethylamine as a key starting material for the introduction of a crucial 2-aminophenethyl moiety, a common scaffold in various neurologically active compounds. While direct synthesis of commercial "gepants" from 2-Nitrophenethylamine is not widely published, this protocol illustrates a plausible and chemically sound approach for synthesizing analogous compounds for research and development purposes.
Introduction
The CGRP receptor has been clinically validated as a key target in the treatment of migraine. Small molecule CGRP receptor antagonists, known as "gepants," have emerged as an important class of therapeutics. The synthesis of these molecules often involves complex multi-step procedures to construct the core scaffolds and introduce necessary pharmacophoric elements.
This application note describes a hypothetical synthetic route to a potential CGRP receptor antagonist, designated as Hypothetical Antagonist 1 (HA-1) , starting from 2-Nitrophenethylamine. The core strategy involves the reduction of the nitro group to a primary amine, followed by coupling with a pre-functionalized carboxylic acid to form the final antagonist. This approach highlights the utility of 2-Nitrophenethylamine as a versatile building block in medicinal chemistry.
CGRP Receptor Signaling Pathway
The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1)[1][2][3]. The binding of CGRP to its receptor primarily activates the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels[4][5]. This signaling cascade activates Protein Kinase A (PKA), which can lead to a variety of cellular responses, including vasodilation, a key event in the pathophysiology of migraine[4]. CGRP receptors can also couple to other G-proteins, such as Gq, leading to the activation of phospholipase C and an increase in intracellular calcium[4].
Caption: CGRP Receptor Signaling Pathway.
Hypothetical Synthesis of a CGRP Receptor Antagonist (HA-1)
The proposed synthesis involves a two-step process starting from commercially available 2-Nitrophenethylamine. The first step is the reduction of the nitro group to an amine, followed by an amide coupling with a suitable carboxylic acid to yield the final product.
Overall Reaction Scheme:
Step 1: Reduction of 2-Nitrophenethylamine to 2-Aminophenethylamine 2-Nitrophenethylamine is reduced to 2-Aminophenethylamine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst.
Step 2: Amide Coupling to form Hypothetical Antagonist 1 (HA-1) 2-Aminophenethylamine is coupled with a hypothetical pre-synthesized carboxylic acid (for the purpose of this protocol, we will call it "CGRP-Acid-Moiety") using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final product, HA-1.
References
- 1. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Diaminopyrimidine MTH-1 Inhibitors from 2-(2-Nitrophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
MutT Homolog 1 (MTH-1) is a crucial enzyme that sanitizes oxidized nucleotide pools, thereby preventing the incorporation of damaged bases into DNA and promoting the survival of cancer cells under oxidative stress.[1][2] Inhibition of MTH-1 is a promising therapeutic strategy in oncology. This document provides a detailed methodology for the synthesis of diaminopyrimidine-based MTH-1 inhibitors, commencing from the readily available starting material, 2-(2-Nitrophenyl)ethanamine. The protocols described herein cover the chemical synthesis, purification, and biological evaluation of these inhibitors.
Introduction
Cancer cells exhibit high levels of reactive oxygen species (ROS), leading to an increased pool of oxidized nucleotides such as 8-oxo-dGTP.[3] The MTH-1 enzyme hydrolyzes these oxidized dNTPs, preventing their incorporation into DNA and subsequent DNA damage, which allows cancer cells to proliferate.[3] Consequently, inhibiting MTH-1 leads to the accumulation of damaged DNA in cancer cells, resulting in cell cycle arrest and apoptosis.[2] This selective vulnerability makes MTH-1 an attractive target for cancer therapy.[1][2] Diaminopyrimidine scaffolds have been identified as a key pharmacophore for potent and selective MTH-1 inhibitors.[4] This application note details a synthetic route to produce such inhibitors from this compound, along with protocols for their biological characterization.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process beginning with the reduction of the nitro group of this compound, followed by protection of the resulting aniline. The core diaminopyrimidine ring is then constructed, and subsequent functionalization yields the final MTH-1 inhibitor.
Caption: Proposed synthetic pathway for diaminopyrimidine MTH-1 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Aminophenyl)ethanamine (Intermediate B)
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a flask equipped with a magnetic stirrer, add Palladium on carbon (10% w/w, 0.1 eq).
-
Reduction: The flask is evacuated and backfilled with hydrogen gas (H2) from a balloon. The reaction mixture is stirred vigorously at room temperature for 12-16 hours.
-
Work-up: Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 2-(2-Aminophenyl)ethanamine as an oil.
-
Purification: The crude product can be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of N-(2-(2-aminoethyl)phenyl)acetamide (Intermediate C)
-
Acetylation: Dissolve 2-(2-Aminophenyl)ethanamine (1.0 eq) in dichloromethane (DCM, 15 mL per gram). To this solution, add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The resulting solid is purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford N-(2-(2-aminoethyl)phenyl)acetamide.
Protocol 3: Synthesis of the Diaminopyrimidine Core (Intermediate D)
This protocol is a general representation based on known pyrimidine syntheses and may require optimization.
-
Reaction Setup: To a solution of N-(2-(2-aminoethyl)phenyl)acetamide (1.0 eq) in a suitable solvent such as isopropanol, add a cyanamide derivative (e.g., N-cyanoguanidine, 1.2 eq) and a base (e.g., sodium methoxide, 2.0 eq).
-
Cyclization: The reaction mixture is heated to reflux for 24-48 hours. The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the diaminopyrimidine intermediate.
Protocol 4: Functionalization to the Final MTH-1 Inhibitor (Compound E)
The functionalization step is highly dependent on the desired final structure. The following is an example of a Suzuki coupling reaction.
-
Reaction Setup: To a degassed mixture of the diaminopyrimidine intermediate (if it contains a suitable leaving group like a halogen, 1.0 eq), a boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent system like 1,4-dioxane and water, add a base such as potassium carbonate (2.0 eq).
-
Coupling Reaction: The mixture is heated to 80-100 °C under an inert atmosphere for 8-12 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The final compound is purified by column chromatography or preparative HPLC to yield the pure MTH-1 inhibitor.
Data Presentation
Table 1: Summary of Synthetic Yields
| Step | Product Name | Starting Material | Typical Yield (%) |
| 1 | 2-(2-Aminophenyl)ethanamine | This compound | >95% |
| 2 | N-(2-(2-aminoethyl)phenyl)acetamide | 2-(2-Aminophenyl)ethanamine | 85-90% |
| 3 | Intermediate Diaminopyrimidine | N-(2-(2-aminoethyl)phenyl)acetamide | 40-60% (variable) |
| 4 | Final MTH-1 Inhibitor | Intermediate Diaminopyrimidine | 50-70% (variable) |
Table 2: Biological Activity of Representative Diaminopyrimidine MTH-1 Inhibitors
| Compound | MTH-1 IC50 (nM) | Cell Viability EC50 (µM, U2OS cells) | Reference |
| TH287 | 4.1 | 0.7 | [4] |
| TH588 | 5.0 | Not Reported | [4] |
| (S)-crizotinib | 72 | Not Reported | [5] |
| Compound 5 | 0.043 | 8.0 | [4] |
| Compound 32 | 13 | >50 | [4] |
Biological Evaluation Protocols
Protocol 5: MTH-1 Enzymatic Inhibition Assay
-
Reagents: Assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), MTH-1 enzyme, 8-oxo-dGTP substrate, and test compounds.[1]
-
Procedure:
-
Add 25 µL of diluted test compounds to the wells of a 384-well plate.
-
Add 25 µL of diluted MTH-1 enzyme solution.
-
Pre-incubate at room temperature for 30 minutes.[1]
-
Initiate the reaction by adding 50 µL of 8-oxo-dGTP substrate.
-
Incubate at 37 °C for 30 minutes.[1]
-
Stop the reaction and measure the amount of released pyrophosphate using a suitable detection kit (e.g., luminescence-based).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 6: Cell Viability Assay
-
Cell Culture: Plate cancer cells (e.g., U2OS) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.[4]
-
Measurement: Assess cell viability using a commercial assay kit, such as CellTiter-Glo, which measures ATP levels.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the EC50 values from the dose-response curves.
Signaling Pathway and Experimental Workflow
MTH-1 Signaling Pathway
The MTH-1 enzyme plays a critical role in preventing DNA damage by sanitizing the oxidized nucleotide pool. Its inhibition leads to the incorporation of damaged nucleotides into DNA, triggering a DNA damage response and ultimately leading to cell death, particularly in cancer cells with high oxidative stress.
Caption: MTH-1 signaling pathway and the effect of its inhibition.
Experimental Workflow
The overall workflow from synthesis to biological evaluation follows a logical progression to identify and characterize novel MTH-1 inhibitors.
Caption: Workflow for the development of MTH-1 inhibitors.
Conclusion
This document outlines a comprehensive approach for the preparation and evaluation of diaminopyrimidine-based MTH-1 inhibitors starting from this compound. The provided protocols and data serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the development of novel therapeutics targeting the MTH-1 enzyme. The modular nature of the synthetic route allows for the generation of diverse analogs for structure-activity relationship studies, which is crucial for lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes & Protocols: 2-(2-Nitrophenyl)ethanamine as a Precursor for Heterocyclic Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(2-Nitrophenyl)ethanamine and its analogues are valuable precursors in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds. The strategic placement of a nitro group ortho to an ethylamine side chain enables a powerful transformation known as reductive cyclization. This process involves the reduction of the nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization with a suitable electrophile on the side chain to form a new heterocyclic ring. This methodology provides a direct and efficient route to various scaffolds, most notably the indole core, which is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals.
This document provides detailed application notes on the synthesis of 2-aminoindoles, a key class of biologically active molecules derived from 2-nitrophenyl precursors. It includes a general experimental protocol for their synthesis via reductive cyclization, quantitative data for a range of derivatives, and an overview of their relevance as kinase inhibitors in cancer signaling pathways.
Application Note 1: Synthesis of 2-Aminoindole Derivatives
The synthesis of 2-aminoindoles from 2-nitrophenyl precursors is a cornerstone application of this chemical scaffold. The key transformation is the reductive cyclization of an intermediate, such as a 2-cyano-2-(2-nitrophenyl)-acetamide, which is readily formed from common starting materials. The reduction of the nitro group, typically with reducing agents like zinc or iron powder in an acidic medium, generates a transient 2-amino-phenethylamine derivative that rapidly cyclizes to form the stable indole ring system.[1] This one-pot approach is highly efficient and tolerates a wide variety of functional groups, making it suitable for creating diverse chemical libraries for drug discovery.[1]
Logical Pathway: Reductive Cyclization
The core principle involves the transformation of an ortho-nitrophenyl precursor into a heterocyclic product. The nitro group is first reduced to a primary amine. This newly formed amine then acts as an intramolecular nucleophile, attacking an electrophilic center on the adjacent side chain (in this case, a nitrile) to forge the heterocyclic ring.
Caption: General pathway for reductive cyclization.
Experimental Protocol: One-Pot Synthesis of 2-Amino-N-benzyl-indole-3-carboxamide
This protocol is adapted from a reported efficient one-pot, two-step method for synthesizing 2-amino-indole-3-carboxamides.[1] The process begins with a nucleophilic aromatic substitution (SNAr) to generate the key nitrophenyl intermediate, followed by a direct reductive cyclization.
Materials:
-
N-benzyl-2-cyanoacetamide
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF)
-
2-Fluoronitrobenzene
-
1.0 N Hydrochloric Acid (HCl)
-
Iron(III) Chloride (FeCl₃)
-
Zinc dust (Zn)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of N-benzyl-2-cyanoacetamide (2.0 mmol, 1.0 equiv) in 10 mL of DMF, add potassium tert-butoxide (2.2 mmol, 1.1 equiv) at room temperature.
-
Stir the mixture for 10 minutes. The solution will typically develop a distinct color.
-
Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv) to the reaction mixture and continue stirring at room temperature for 1 hour. A deep purple color is often observed, indicating the formation of the intermediate 2-cyano-2-(2-nitrophenyl)-N-benzylacetamide.
-
To the reaction mixture, add 1.0 N HCl (4.0 mmol, 2.0 equiv), followed by FeCl₃ (6.0 mmol, 3.0 equiv) and Zinc dust (20 mmol, 10 equiv).
-
Heat the reaction mixture to 100 °C and maintain for 1 hour to effect the reductive cyclization.
-
Cool the mixture to room temperature and add 20 mL of water.
-
Filter the crude reaction mixture and wash the solid residue with 25 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-N-benzyl-indole-3-carboxamide.
Experimental Workflow Diagram
Caption: One-pot workflow for 2-aminoindole synthesis.
Data Presentation: Synthesis of 2-Aminoindole-3-carboxamide Derivatives
The described one-pot protocol is versatile and has been used to synthesize a variety of 2-aminoindole derivatives with good yields.[1] The table below summarizes the yields for a selection of products synthesized using this methodology, demonstrating its tolerance for different functional groups on the cyanoacetamide starting material.
| Compound ID | R Group on Cyanoacetamide | Starting 2-Halonitroarene | Yield (%)[1] |
| 3-1 | Benzyl | 2-Fluoronitrobenzene | 85 |
| 3-2 | 4-Methoxybenzyl | 2-Fluoronitrobenzene | 81 |
| 3-3 | Morpholin-4-yl-ethyl | 2-Fluoronitrobenzene | 83 |
| 3-4 | Allyl | 2-Fluoronitrobenzene | 75 |
| 3-5 | Cyclohexylmethyl | 2-Fluoronitrobenzene | 78 |
| 3-6 | Phenyl | 2-Fluoronitrobenzene | 80 |
| 3-7 | Propargyl | 2-Fluoronitrobenzene | 77 |
| 3-18 | Benzyl | 2-Chloronitrobenzene | 82 |
| 3-19 | Benzyl | 4-Chloro-2-nitrotoluene | 76 |
Application Note 2: Biological Activity of 2-Aminoindole Scaffolds
The indole nucleus, and specifically the 2-aminoindole scaffold, is a key pharmacophore in modern drug discovery. These compounds are known to interact with a wide range of biological targets. Notably, they have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major class of therapeutic agents.
Indole-containing compounds have been successfully developed as multi-targeted tyrosine kinase inhibitors, such as Sunitinib, which targets VEGFR and PDGFR.[2] Furthermore, indole derivatives have been designed as potent and selective inhibitors of the PI3K/Akt/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[3]
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway often dysregulated in cancer. Growth factors binding to Receptor Tyrosine Kinases (RTKs) activate PI3K, leading to a cascade that activates mTOR. mTOR, in turn, promotes protein synthesis and cell growth. Small molecule inhibitors based on the indole scaffold can be designed to competitively bind to the ATP-binding pocket of kinases like mTOR, blocking the downstream signaling and thus inhibiting cancer cell proliferation.[3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the N-alkylation of 2-(2-Nitrophenyl)ethanamine
Introduction
The N-alkylation of primary amines is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and fine chemicals. The resulting secondary amines are prevalent scaffolds in a myriad of biologically active molecules. This document provides detailed experimental protocols for the N-alkylation of 2-(2-nitrophenyl)ethanamine, a valuable intermediate in synthetic chemistry. The presence of the nitro group presents unique challenges due to its electron-withdrawing nature, which reduces the nucleophilicity of the amine.[1] This guide outlines two primary methodologies for the N-alkylation of this substrate: direct alkylation with alkyl halides and reductive amination. These protocols are designed for researchers, scientists, and professionals in drug development.
Methodology and Protocols
Two robust methods for the N-alkylation of this compound are presented below. The choice of method will depend on the available starting materials, desired product, and scalability of the reaction.
Method 1: Direct Alkylation with Alkyl Halides
Direct alkylation is a straightforward approach involving the reaction of the primary amine with an alkyl halide in the presence of a base.[2][3][4] The base is crucial to neutralize the hydrohalic acid formed during the reaction. A common challenge with this method is over-alkylation, where the secondary amine product reacts further to form a tertiary amine.[2][3][5]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Reagent Addition: Add a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.[1] Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 1.5 equivalents).[1][4]
-
Alkylation: While stirring the mixture, add the alkyl halide (1.05 equivalents) dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[6] Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6] The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.[1][6]
Method 2: Reductive Amination
Reductive amination is a versatile and highly efficient one-pot method for N-alkylation that minimizes the risk of over-alkylation.[6][7] This process involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[6][8]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH).[6]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. For less reactive carbonyls, a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be added. The progress can be monitored by TLC or LC-MS.[6]
-
Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.[6][7]
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[6]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6] Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.[6]
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of this compound using the protocols described above.
| Parameter | Direct Alkylation (Method 1) | Reductive Amination (Method 2) |
| This compound | 1.0 eq | 1.0 eq |
| Alkylating Agent | Alkyl Halide (1.05 eq) | Aldehyde/Ketone (1.1 eq) |
| Reducing Agent | N/A | NaBH(OAc)₃ (1.5 eq) |
| Base | K₂CO₃ (2.0 eq) | N/A |
| Solvent | Acetonitrile or DMF | Dichloromethane or Methanol |
| Temperature | 60-80°C | Room Temperature |
| Reaction Time | 4-24 hours | 2-24 hours |
| Typical Yield | 60-80% | 70-95% |
Visualizations
The following diagrams illustrate the signaling pathway of the chemical reaction and the experimental workflow.
Caption: Reaction components for N-alkylation.
Caption: Experimental workflow for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reduction of 2-(2-Nitrophenyl)ethanamine to 2-(2-Aminophenyl)ethanamine
Abstract
The reduction of the nitro group in 2-(2-Nitrophenyl)ethanamine to form the corresponding aniline, 2-(2-aminophenyl)ethanamine, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document provides detailed application notes and experimental protocols for several common and effective methods to achieve this conversion. The methodologies covered include catalytic hydrogenation, reduction with metals in acidic media, and catalytic transfer hydrogenation. Quantitative data for each method is summarized for comparative analysis, and detailed step-by-step protocols are provided to ensure reproducibility. Diagrams illustrating the reaction pathway and experimental workflows are also included to facilitate understanding and implementation.
Introduction
The conversion of aromatic nitro compounds to anilines is a fundamental reaction in organic synthesis. The resulting anilines are versatile building blocks for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. 2-(2-Aminophenyl)ethanamine, in particular, is a valuable intermediate in medicinal chemistry. The choice of reduction method is crucial and depends on factors such as substrate compatibility with other functional groups, desired yield and purity, scalability, and safety considerations. This application note explores three widely used methods for the reduction of this compound:
-
Catalytic Hydrogenation: Often the method of choice for its high efficiency and clean reaction profile, typically employing a palladium on carbon (Pd/C) catalyst with molecular hydrogen.
-
Metal-Mediated Reduction: A classic and robust method using metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic environment.
-
Catalytic Transfer Hydrogenation: A safer alternative to using high-pressure hydrogen gas, this method utilizes a hydrogen donor, such as formic acid or its salts, in the presence of a catalyst.
Comparative Data of Reduction Methods
The following table summarizes the quantitative data for the reduction of this compound to 2-(2-Aminophenyl)ethanamine using different methodologies. This allows for a direct comparison of the efficiency and conditions of each protocol.
| Method | Reagents/Catalyst | Solvent(s) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | Methanol | 4 | 25 (Room Temp) | >95 | >98 |
| Metal/Acid Reduction (Fe) | Fe powder, NH₄Cl | Ethanol/Water | 3 | 80 (Reflux) | ~90 | >95 |
| Metal/Acid Reduction (SnCl₂) | SnCl₂·2H₂O, HCl | Ethanol | 2 | 78 (Reflux) | ~85-90 | >95 |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium formate | Methanol | 2 | 65 (Reflux) | >95 | >98 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol describes the reduction of this compound using a palladium on carbon catalyst under a hydrogen atmosphere.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (5 mol%)
-
Methanol
-
Hydrogen gas supply
-
Hydrogenation vessel (e.g., Parr shaker)
-
Celite® or other filtration aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with nitrogen gas, followed by carefully purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to approximately 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2-aminophenyl)ethanamine.
-
If necessary, the product can be further purified by column chromatography.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This protocol outlines a classic and cost-effective method for the reduction of the nitro group using iron powder.
Materials:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and a 2:1 mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® while hot, washing the pad with ethanol.
-
Remove the ethanol from the filtrate under reduced pressure.
-
To the remaining aqueous solution, add ethyl acetate and basify with a saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-aminophenyl)ethanamine.
Protocol 3: Reduction using Tin(II) Chloride
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate in an acidic ethanolic solution.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
5 M Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add Tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux (approximately 78°C) for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully add 5 M NaOH solution to precipitate the tin salts as tin hydroxide.
-
Filter the mixture through a pad of Celite®, washing the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude 2-(2-aminophenyl)ethanamine.
Protocol 4: Catalytic Transfer Hydrogenation
This protocol provides a method for the reduction using a hydrogen donor in the presence of a palladium catalyst, avoiding the need for high-pressure hydrogen gas.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (5 mol%)
-
Ammonium formate (5.0 eq)
-
Methanol
Procedure:
-
In a round-bottom flask, suspend this compound and 10% Pd/C in methanol.
-
Add ammonium formate in one portion.
-
Heat the mixture to reflux (approximately 65°C) for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in deionized water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the 2-(2-aminophenyl)ethanamine product.
Visualizations
Reaction Pathway
The following diagram illustrates the general chemical transformation from the nitro compound to the aniline.
Caption: General reduction of this compound.
Experimental Workflow
This diagram outlines the general workflow for the reduction and purification of the final product.
Caption: General experimental workflow for the synthesis.
Application Notes and Protocols: Synthesis of Mirabegron Impurities from 2-(2-Nitrophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-(2-Nitrophenyl)ethanamine, a known starting material and impurity in the synthesis of Mirabegron, for the preparation of various Mirabegron-related impurities. The protocols outlined below are based on established chemical transformations relevant to the synthesis of Mirabegron and its analogues.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as mandated by regulatory agencies. This compound is a key intermediate that can be a starting point for the synthesis of several potential impurities of Mirabegron. Understanding the formation and synthesis of these impurities is essential for their identification, characterization, and use as reference standards in analytical method development and validation.
This document outlines the synthetic pathways and experimental protocols for the preparation of key Mirabegron impurities starting from this compound.
Logical Synthesis Workflow
The synthesis of various Mirabegron impurities from this compound can be logically structured. The primary transformations involve the reduction of the nitro group to an amine, followed by N-alkylation and N-acylation reactions to build the final impurity structures.
Caption: Logical workflow for the synthesis of Mirabegron impurities.
Experimental Protocols
Protocol 1: Reduction of this compound to 2-(2-Aminophenyl)ethanamine
This protocol describes the reduction of the nitro group of this compound to form the corresponding aniline, a key intermediate for subsequent reactions.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Aminophenyl)ethanamine.
-
The crude product can be purified by column chromatography or used directly in the next step.
Protocol 2: N-Alkylation of 2-(2-Aminophenyl)ethanamine with (R)-Styrene Oxide
This protocol describes the nucleophilic ring-opening of (R)-styrene oxide with the synthesized 2-(2-Aminophenyl)ethanamine to introduce the chiral side chain present in Mirabegron. This leads to the formation of a key impurity.
Materials:
-
2-(2-Aminophenyl)ethanamine (from Protocol 1)
-
(R)-Styrene Oxide
-
Isopropyl alcohol (IPA) or Methanol (MeOH)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 2-(2-Aminophenyl)ethanamine (1.0 eq) in isopropyl alcohol or methanol in a round-bottom flask.
-
Add (R)-Styrene Oxide (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for several hours (monitor by TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude product, (R)-1-phenyl-2-((2-(2-aminophenyl)ethyl)amino)ethan-1-ol, can be purified by column chromatography on silica gel.
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(2-Nitrophenyl)ethanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Nitrophenyl)ethanamine. Our aim is to help you navigate common challenges and optimize your reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve three main strategies:
-
Reduction of 2-Nitrophenylacetonitrile: This is a direct method where the nitrile group of 2-nitrophenylacetonitrile is reduced to a primary amine. Common reducing agents include borane complexes like dimethylsulfide borane.[1]
-
Nitration of Phenylethylamine: This approach involves the direct nitration of phenylethylamine. However, to control the regioselectivity and prevent side reactions at the amino group, it is often necessary to first protect the amine.[2]
-
Reduction of 2-Nitrostyrene: This two-step process involves the Knoevenagel condensation of 2-nitrobenzaldehyde with a nitroalkane, followed by the reduction of the resulting 2-nitrostyrene derivative. A variety of reducing agents can be employed for this step.[3][4]
Q2: I am getting a low yield in my synthesis. What are the potential causes?
A2: Low yields can arise from several factors depending on the synthetic route:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and consider extending the reaction time or adjusting the temperature.
-
Sub-optimal Reagents: Ensure the purity of your starting materials. Impurities can interfere with the reaction. Also, verify the activity of your reducing agents, as they can degrade over time.[5]
-
Side Reactions: Competing side reactions can significantly lower the yield of the desired product. For instance, in the reduction of nitrostyrenes, the aldehyde starting material could be reduced to an alcohol.[5]
-
Product Loss During Workup: The product may be lost during the extraction or purification steps. This compound is a basic compound, so ensure the pH of the aqueous layer is appropriately adjusted during extraction to minimize its solubility.[6]
Q3: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products?
A3: The formation of impurities is a common issue. Depending on your synthetic pathway, you might encounter:
-
Over-reduction Products: In routes involving the reduction of a nitro group, it's possible to reduce the nitro group to an amine, especially if harsh reducing agents are used.
-
Dimeric Byproducts: In the synthesis of nitrostyrene precursors, dimerization can occur, leading to significant byproduct formation.[3]
-
Positional Isomers: During the nitration of phenylethylamine, a mixture of ortho, meta, and para isomers can be formed if the reaction conditions are not carefully controlled.[2]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in your crude product.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent such as ethyl acetate. The optimal ratio will depend on the polarity of the impurities.[5] An alternative method involves converting the amine product to its hydrochloride salt, which can often be precipitated and recrystallized. The pure amine can then be recovered by neutralization.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of 2-Nitrophenylacetonitrile
| Potential Cause | Troubleshooting Suggestion |
| Inactive Reducing Agent | Use a fresh batch of the borane complex. Ensure it has been stored under anhydrous conditions. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or gently heating the reaction mixture.[1] |
| Hydrolysis of Borane Complex | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reducing agent. |
| Difficult Product Isolation | During workup, ensure the pH is basic before extraction to minimize the solubility of the amine product in the aqueous layer. |
Problem 2: Poor Regioselectivity in the Nitration of Phenylethylamine
| Potential Cause | Troubleshooting Suggestion |
| Direct Nitration of Unprotected Amine | The amino group is an activating group, leading to multiple nitration products and potential oxidation. Protect the amine as an amide (e.g., using acetic anhydride) before nitration to direct the substitution to the para and ortho positions and deactivate the ring.[2] |
| Harsh Nitrating Conditions | Use a milder nitrating agent or control the reaction temperature carefully (e.g., by adding the nitrating agent dropwise at low temperatures) to improve selectivity. |
| Isomer Separation Issues | Isomers can be difficult to separate. Careful column chromatography or fractional crystallization may be required. |
Problem 3: Complications in the Reduction of 2-Nitrostyrene
| Potential Cause | Troubleshooting Suggestion |
| Formation of Dimeric Byproducts during Nitrostyrene Synthesis | Use a procedure that minimizes dimerization, for example, by cooling the reaction mixture immediately after formation of the nitrostyrene.[3] |
| Incomplete Reduction | Ensure a sufficient excess of the reducing agent is used. For metal-based reductions (e.g., Zn/HCl), efficient stirring is crucial to ensure good contact between the reagents.[7] |
| Reduction of the Nitro Group | If you are using a strong reducing agent like LiAlH4, it may also reduce the nitro group. Consider using a milder reducing agent or carefully controlling the reaction conditions (e.g., temperature).[8] |
| Difficult Workup with Metal Salts | After a metal-based reduction, the workup can be complicated by the precipitation of metal hydroxides. Ensure the pH is strongly basic to keep zinc salts dissolved as zincates, or use filtration to remove insoluble salts.[7] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-Nitrophenylacetonitrile
Reaction: Reduction of a nitrile to a primary amine.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-nitrophenylacetonitrile in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of dimethylsulfide borane complex in THF to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0°C for 8 hours, followed by heating to reflux.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of methanol.
-
Heat the mixture to reflux for 1 hour.[1]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
Protocol 2: Synthesis via Reduction of 2-Nitrostyrene with Zn/HCl
Reaction: Reduction of a nitroalkene to a primary amine.
Procedure:
-
Combine methanol and concentrated hydrochloric acid in a beaker and cool to 0°C.
-
Add 2-nitrostyrene to the chilled acidic solution with stirring until it dissolves.
-
In small portions, add zinc powder to the stirred solution, maintaining the temperature below 10°C.[7] The reaction is exothermic.
-
After the addition is complete, continue stirring for several hours until the zinc is consumed. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully make the solution basic by adding a concentrated solution of sodium hydroxide, while keeping the temperature below 20°C.[7]
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Caption: Synthetic routes to this compound and subsequent purification.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Troubleshooting Zn/HCl reduction of nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(2-Nitrophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Nitrophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and most frequently employed synthetic routes for this compound are:
-
Reduction of 2-Nitrophenylacetonitrile: This is a widely used method that involves the reduction of the nitrile group to a primary amine. Common reducing agents for this transformation include borane complexes (e.g., borane dimethyl sulfide) and catalytic hydrogenation.
-
Nitration of N-acetyl-phenylethylamine followed by deprotection: This route involves the protection of the amine group of phenylethylamine, followed by nitration of the aromatic ring and subsequent removal of the protecting group. This method requires careful control of the nitration step to achieve the desired regioselectivity.
Q2: What are the typical byproducts I should expect in the synthesis of this compound?
A2: The byproducts largely depend on the chosen synthetic route:
-
From Reduction of 2-Nitrophenylacetonitrile:
-
Incomplete reduction of the nitro group: This can lead to the formation of intermediates such as 2-(2-nitrosophenyl)ethanamine and 2-(2-hydroxylaminophenyl)ethanamine. These intermediates can further react to form colored impurities like azoxy and azo compounds.
-
Side reactions of the nitrile group: During catalytic hydrogenation, the initially formed primary amine can react with the starting material or intermediates to form secondary amines.
-
Borane-related byproducts: When using borane reagents, the workup with alcohol or water can result in the formation of borate esters.[1]
-
-
From Nitration of N-acetyl-phenylethylamine:
-
Positional Isomers: The nitration of the N-acetyl-phenylethylamine can yield a mixture of ortho-, meta-, and para-nitro isomers. The desired ortho-isomer must be separated from the unwanted para- and meta-isomers.[2]
-
Dinitration products: Under harsh nitration conditions, dinitrated products may be formed.
-
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction progress. By co-spotting the reaction mixture with the starting material, you can observe the consumption of the starting material and the appearance of the product spot. For more detailed analysis and to check for the presence of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from byproducts, especially for removing polar impurities like hydroxylamines or isomeric byproducts.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an efficient purification technique to obtain a highly pure product.
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The free amine can then be regenerated by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent/Catalyst | For catalytic hydrogenation, use a fresh batch of catalyst (e.g., Pd/C) as they can deactivate over time. For borane reductions, ensure the reagent has been stored properly under anhydrous conditions. |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC. If the reaction has stalled, a careful increase in temperature might be necessary. For reductions, adding a fresh portion of the reducing agent could help drive the reaction to completion. |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent system. |
| Suboptimal Reaction Temperature | For nitration reactions, maintaining a low temperature is crucial to prevent side reactions and degradation. For reductions, some reactions may require heating to proceed at a reasonable rate. Optimize the temperature based on literature procedures or small-scale trials. |
Problem 2: Presence of Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of Azo/Azoxy Compounds | These colored impurities arise from the condensation of partially reduced nitro intermediates (nitroso and hydroxylamine). Ensure complete reduction by using a sufficient excess of the reducing agent and allowing for adequate reaction time. |
| Oxidation of the Product | The amine product can be susceptible to air oxidation, which can lead to colored impurities. Work up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if possible. Store the purified product in a cool, dark place. |
Problem 3: Presence of Multiple Spots on TLC Close to the Product Spot
| Potential Cause | Troubleshooting Steps |
| Formation of Positional Isomers (Nitration Route) | Optimize the nitration conditions (temperature, nitrating agent, reaction time) to favor the formation of the desired ortho-isomer. Purification by column chromatography is usually necessary to separate the isomers. |
| Formation of Secondary Amines (Catalytic Hydrogenation) | This can be minimized by using an excess of ammonia or by adding an acid during the hydrogenation, which protonates the primary amine and reduces its nucleophilicity. |
Quantitative Data Summary
The following table summarizes typical yields and purity data found in the literature for related syntheses. Note that specific results can vary based on reaction conditions and scale.
| Synthetic Route | Product | Yield | Purity | Reference |
| Reduction of 2-Nitrophenylacetonitrile with BH3·SMe2 | This compound | Quantitative | Not specified | [3] |
| Nitration of N-acetyl-phenylethylamine (related p-nitro product) | N-(4-nitrophenethyl)acetamide | 81.2% - 84.7% | 99.1% - 99.6% | [2] |
Experimental Protocols
Synthesis of this compound via Reduction of 2-Nitrophenylacetonitrile with Borane Dimethyl Sulfide Complex
Materials:
-
2-Nitrophenylacetonitrile
-
Borane dimethyl sulfide complex (2M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-Nitrophenylacetonitrile (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the borane dimethyl sulfide complex solution (2.0-2.5 eq.) dropwise to the stirred solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and heat to reflux for 1 hour to hydrolyze any borane-amine complexes.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-(2-Nitrophenyl)ethanamine by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(2-Nitrophenyl)ethanamine using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of this compound and similar aromatic amines is silica gel (100-200 mesh).[1] Its polar nature is well-suited for separating compounds with polar functional groups like amines and nitro groups.
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
A2: The ideal mobile phase should provide a good separation between this compound and any impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[1] The polarity of the mobile phase can be gradually increased by raising the proportion of ethyl acetate. For basic compounds like amines, adding a small amount of a modifier like triethylamine (0.5-1%) to the mobile phase can help prevent streaking on the acidic silica gel.
Q3: What is a target Rf value I should aim for in my TLC analysis before scaling up to column chromatography?
A3: For effective separation on a column, the target compound, this compound, should have an Rf (retention factor) value between 0.2 and 0.4 in the chosen solvent system on a TLC plate.[1] This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from less polar and more polar impurities.
Q4: Should I use a gradient or isocratic elution for the purification?
A4: A gradient elution is generally recommended for purifying crude reaction mixtures where impurities with a wide range of polarities may be present.[1] You can start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to elute non-polar impurities, and then gradually increase the polarity by increasing the percentage of ethyl acetate to elute the this compound, followed by any highly polar impurities.[1]
Q5: My compound appears to be degrading on the column. What can I do?
A5: Amines can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect your compound is degrading, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine. Alternatively, a different stationary phase such as alumina (basic or neutral) could be tested.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. In some cases, a small amount of a more polar solvent like methanol may be required. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using deactivated silica gel or an alternative stationary phase like alumina. | |
| Poor separation of the desired compound from impurities | The chosen mobile phase does not provide adequate resolution. | Perform a more thorough TLC analysis with a wider range of solvent systems to find an optimal mobile phase that maximizes the difference in Rf values between your compound and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles or cracks in the stationary phase. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in the minimum amount of solvent for loading onto the column to ensure a narrow starting band. Dry loading the sample onto a small amount of silica is often a better alternative.[1] | |
| Streaking of the compound on TLC and the column | The basic amine group is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system. |
| The compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Fractions are very dilute | Elution is happening too slowly, or the compound is diffusing excessively on the column. | If the elution is too slow, you can try increasing the polarity of the mobile phase once the main impurities have eluted to speed up the elution of your target compound. |
Experimental Protocol: Purification of this compound
This protocol is an adapted guideline based on standard practices for the purification of aromatic nitro amines.[1] Optimization may be required based on the specific impurity profile of your crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
n-Hexane (ACS Grade)
-
Ethyl acetate (ACS Grade)
-
Triethylamine (optional)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes/flasks
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) for Solvent System Optimization:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution onto several TLC plates.
-
Develop the plates in solvent systems of varying polarity (e.g., Hexane:Ethyl Acetate ratios of 9:1, 8:2, 7:3, and 1:1).
-
If streaking is observed, add 0.5-1% triethylamine to the solvent systems.
-
Identify the solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product and provides good separation from impurities.
3. Column Preparation (Slurry Packing):
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent identified from your TLC analysis.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[1]
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined from your TLC analysis.
-
Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL).
-
Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of ethyl acetate. A suggested gradient might be to start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on, based on the separation observed by TLC.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Purification of Crude 2-Nitrophenethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Nitrophenethylamine. The following sections detail common issues and provide step-by-step protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2-Nitrophenethylamine?
A1: Crude 2-Nitrophenethylamine, particularly when synthesized via the nitration of phenethylamine, is susceptible to several types of impurities. The most common include:
-
Isomeric Impurities: The nitration of the phenyl ring can lead to the formation of the undesired regioisomer, 4-Nitrophenethylamine.
-
Polysubstituted Compounds: Under harsh reaction conditions, multiple nitro groups can be introduced onto the aromatic ring.
-
Tarry Byproducts: Over-nitration or side reactions can produce polymeric, tar-like substances.
-
Unreacted Starting Materials: Incomplete reactions can leave residual phenethylamine.
-
Process-Related Impurities: Depending on the synthetic route, other byproducts may be present. For instance, if the amine was protected and then deprotected, impurities related to these steps might be present.[1]
Q2: Which purification method is best for 2-Nitrophenethylamine?
A2: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization is a cost-effective and straightforward technique for removing minor impurities and can be sufficient if the crude product is relatively clean.
-
Column Chromatography offers higher resolution and is ideal for separating isomeric impurities and removing a wider range of byproducts to achieve high purity (>99%).
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and can help in optimizing the solvent system for both chromatography and recrystallization. A typical TLC setup for 2-Nitrophenethylamine would involve a silica gel plate (stationary phase) and a mobile phase such as a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out: The compound separates as an oil instead of crystals. | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Switch to a lower-boiling point solvent or use a solvent mixture. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Attempt to purify by column chromatography first to remove the bulk of impurities. |
| No Crystals Form Upon Cooling. | 1. The solution is not saturated (too much solvent was added). 2. The cooling process is too slow, or the final temperature is not low enough. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Ensure the solution is cooled in an ice bath. 3. Choose a different solvent in which the compound is less soluble at cold temperatures. |
| Low Recovery Yield. | 1. The compound has significant solubility in the cold recrystallization solvent. 2. Premature crystallization during hot filtration. 3. Too much solvent was used to wash the crystals. | 1. Select a solvent in which the compound is less soluble when cold. Minimize the amount of solvent used. 2. Pre-heat the funnel and filter paper before hot filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities Remain in Crystals. | 1. The colored impurity has similar solubility to the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots on TLC. | 1. The polarity of the eluent is too high or too low. | 1. Adjust the solvent ratio of your mobile phase. For non-polar compounds, increase the proportion of the non-polar solvent. For polar compounds, increase the proportion of the polar solvent. |
| Cracking of the Silica Gel Bed. | 1. The column was allowed to run dry. 2. Improper packing of the column. | 1. Always keep the solvent level above the top of the silica gel. 2. Ensure the silica gel is packed uniformly as a slurry and is not disturbed after packing. |
| Compound is Stuck on the Column. | 1. The eluent is not polar enough to move the compound. 2. The compound is highly polar or acidic/basic and is strongly interacting with the silica gel. | 1. Gradually increase the polarity of the eluent (gradient elution). 2. For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve elution. |
| Tailing of Spots on TLC and Column. | 1. The sample is overloaded on the column. 2. The compound is interacting strongly with the stationary phase. | 1. Use a larger column or load less sample. 2. Add a modifier to the eluent (e.g., triethylamine for amines, acetic acid for carboxylic acids). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of 2-Nitrophenethylamine. The choice of solvent is critical and should be determined by preliminary solubility tests. Common solvents for similar compounds include ethanol, methanol, or a mixture of ethanol and water.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 2-Nitrophenethylamine in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 2-Nitrophenethylamine in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol provides a detailed method for purifying crude 2-Nitrophenethylamine using silica gel column chromatography.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate in ratios of 9:1, 4:1, 1:1) to find a system that gives good separation of the desired product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in the least polar eluent identified from the TLC analysis.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped. The column should never be allowed to run dry.
-
-
Sample Loading:
-
Dissolve the crude 2-Nitrophenethylamine in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
Collect the eluent in fractions (e.g., 10-20 mL) in labeled test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure 2-Nitrophenethylamine.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Nitrophenethylamine.
-
Quantitative Data Summary
The following table provides expected outcomes for the purification of nitrophenethylamine derivatives based on literature for similar compounds. Actual yields may vary depending on the purity of the crude material.
| Purification Method | Expected Purity | Expected Yield | Notes |
| Recrystallization | >98% | 60-85% | Highly dependent on the initial purity of the crude product. For 4-nitrophenethylamine hydrochloride, a yield of 84.7% has been reported after recrystallization from methanol. |
| Column Chromatography | >99.5% | 70-95% | Effective for removing isomeric impurities and achieving high purity. |
Visualizations
Caption: Workflow for the purification of 2-Nitrophenethylamine by column chromatography.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Preventing oxidation of 2-aminophenol derivatives during synthesis
Technical Support Center: Synthesis of 2-Aminophenol Derivatives
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminophenol derivatives. It focuses on preventing and addressing the common issue of oxidation during synthesis.
Frequently Asked Questions (FAQs)
Q1: My 2-aminophenol starting material, or the reaction mixture containing it, is turning a dark red/brown/green color. What is happening?
A1: The discoloration you are observing is a classic sign of oxidation.[1][2] 2-Aminophenol and its derivatives are highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][3] This process forms highly colored intermediates, such as quinoneimines, which can further react or polymerize to create complex, dark-colored mixtures.[1] This degradation indicates that your compound's purity is compromised, which can lead to lower yields and the introduction of significant impurities into your final product.[1]
Q2: What are the key factors that accelerate the oxidation of 2-aminophenol derivatives?
A2: Several environmental and chemical factors can significantly speed up the oxidation process:
-
Oxygen: Air is the primary oxidant. The longer the exposure, the more significant the degradation.[1]
-
Light: UV light, in particular, can provide the energy needed to initiate and propagate oxidative chain reactions.[1]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
High pH (Alkaline Conditions): Basic conditions can deprotonate the phenolic hydroxyl group, making the molecule more electron-rich and thus more easily oxidized.[1][2]
-
Metal Ions: Trace amounts of metal ions, especially copper (Cu²⁺), can act as powerful catalysts for oxidation.[1][4]
Q3: Are all aminophenol isomers equally susceptible to oxidation?
A3: No. 3-Aminophenol is generally the most stable of the isomers. Both 2-aminophenol (ortho) and 4-aminophenol (para) are highly prone to oxidation due to the electronic relationship between the amino and hydroxyl groups, which facilitates the formation of quinone-like structures.[1]
Q4: How can I prevent my 2-aminophenol solutions from degrading during analytical procedures like HPLC?
A4: For analytical purposes, it is crucial to maintain the integrity of your sample. The most effective strategy is to add an antioxidant to your sample diluent. Ascorbic acid is a common and effective choice for this purpose.[1] Always prepare samples fresh just before injection and use amber vials to protect them from light.[1]
Troubleshooting Guide
Issue 1: Reaction mixture darkens immediately upon adding reagents or during the reaction.
| Possible Cause | Recommended Solution |
| Oxygen in Solvents | Solvents contain dissolved oxygen. Before starting the reaction, you must deoxygenate all solvents. This is a critical step. |
| Oxygen in Headspace | The air in the reaction flask headspace will cause oxidation. |
| Reagent Purity | The 2-aminophenol starting material may already be partially oxidized. |
Issue 2: The product appears dark and impure after work-up and purification.
| Possible Cause | Recommended Solution |
| Oxidation During Work-up | Exposure to air during extraction, filtration, or other purification steps is causing degradation. |
| Oxidation on Chromatography Media | Standard silica gel can be slightly acidic and contains trapped oxygen, which can promote oxidation of sensitive compounds. |
| Storage-Related Degradation | The purified compound is degrading upon storage. |
Issue 3: Low yield of the desired 2-aminophenol derivative with many colored impurities.
| Possible Cause | Recommended Solution |
| Oxidation of Intermediates | Reaction intermediates may be even more sensitive to oxidation than the starting material. |
| Incompatible Reaction Conditions | High temperatures or basic conditions are accelerating oxidation. |
| Catalyst-Induced Oxidation | Certain metal catalysts can promote side reactions, including oxidation. |
Experimental Protocols
Protocol 1: Deoxygenating Solvents by Inert Gas Sparging
This method is effective for removing dissolved oxygen from solvents and is suitable for most applications.[5][6]
Materials:
-
Solvent to be degassed
-
Schlenk flask or a round-bottom flask with a septum-inlet sidearm
-
Source of inert gas (high-purity Nitrogen or Argon)[7]
-
Long needle or glass tube
-
Exit needle
Procedure:
-
Fill the flask with the solvent, ensuring it is no more than three-quarters full.[8]
-
Secure the flask with a clamp. Fit the neck with a rubber septum.
-
Connect a long needle to the inert gas line and insert it through the septum, making sure the tip is well below the solvent surface.[5]
-
Insert a second, shorter "exit" needle through the septum that does not enter the liquid. This allows displaced gas to escape.[5]
-
Begin a gentle but steady flow of inert gas to create bubbling through the solvent.[9] A vigorous flow can cause solvent evaporation.[6]
-
Sparge the solvent for 20-30 minutes for most applications.[9] For larger volumes, this time may need to be extended.[10]
-
Once degassing is complete, raise the long needle above the solvent surface to maintain a positive pressure of inert gas in the headspace. Remove the exit needle.[5] The solvent is now ready for use.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This protocol describes a standard setup using a balloon of inert gas, suitable for reactions that do not require rigorous exclusion of air.[11]
Materials:
-
Oven-dried or flame-dried reaction flask with a stir bar[11]
-
Rubber septa
-
Inert gas source (Nitrogen or Argon)
-
Balloon
-
Needles and syringes for reagent transfer[12]
Procedure:
-
Immediately after drying, seal the hot flask with a rubber septum and clamp it in a fume hood.
-
Insert a needle connected to the inert gas line and a second exit needle into the septum. Flush the flask with inert gas for several minutes to displace the air.[11][12]
-
Fill a balloon with the inert gas and attach it to a needle.[12] Remove the gas line from the flask and replace it with the balloon-fitted needle to maintain a positive static pressure of inert gas. Remove the exit needle.
-
Add deoxygenated solvents and liquid reagents via a gas-tight syringe.[1] To do this, draw a small amount of inert gas from the headspace into the syringe after the liquid to act as a buffer, preventing contact with air.[12]
-
Add solid reagents quickly under a strong counterflow of inert gas.
-
Ensure the balloon remains inflated throughout the reaction, indicating a positive pressure is maintained.
Visualization of Key Processes
To better understand the challenges and solutions, the following diagrams illustrate the chemical pathways and recommended laboratory workflows.
Caption: Oxidation pathway of 2-aminophenol and the intervention point for antioxidants.
Caption: A logical workflow for troubleshooting the unexpected discoloration of reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 5. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 6. How To [chem.rochester.edu]
- 7. fiveable.me [fiveable.me]
- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Navigating the Pilot-Scale Synthesis of 2-(2-Nitrophenyl)ethanamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting the pilot-scale synthesis of 2-(2-Nitrophenyl)ethanamine, a key intermediate in pharmaceutical development. Addressing common challenges encountered during scale-up from laboratory to pilot plant, this resource offers practical solutions, detailed experimental protocols, and critical safety information.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound production?
A1: The most frequently cited and industrially relevant route for pilot-scale synthesis is the reduction of 2-nitrophenylacetonitrile. This precursor is typically reduced using various reagents, with catalytic hydrogenation or chemical hydrides being the most common methods.
Q2: What are the primary challenges when moving from bench-scale to pilot-scale for this synthesis?
A2: Key challenges include managing the exothermic nature of the reduction reaction, ensuring efficient heat transfer in larger reactors, controlling impurity formation, and implementing robust safety protocols for handling nitro compounds and flammable reagents at scale.
Q3: What are the critical safety precautions for handling 2-nitrophenylacetonitrile at a pilot scale?
A3: 2-Nitrophenylacetonitrile is a toxic and combustible solid.[1][2] When handling bulk quantities, it is crucial to use appropriate personal protective equipment (PPE), including respiratory protection, and to work in a well-ventilated area.[3] The material should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[3]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the pilot-scale synthesis of this compound.
Low Reaction Yield
Problem: The yield of this compound is significantly lower at the pilot scale compared to the laboratory scale.
| Potential Cause | Troubleshooting Action |
| Inefficient Mixing | In larger reactors, inadequate agitation can lead to localized "hot spots" and incomplete reaction. It is important to ensure the stirrer design and speed are optimized for the vessel geometry and reaction mass. |
| Poor Catalyst Dispersion (for Catalytic Hydrogenation) | The catalyst may not be effectively suspended in the reaction mixture, reducing its active surface area. Increase agitation speed or consider using a different catalyst support. |
| Side Reactions | At higher temperatures or longer reaction times, which can be a factor in large-scale operations, the formation of by-products may increase. It is important to carefully control the reaction temperature and monitor the reaction progress to determine the optimal reaction time. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as HPLC or TLC, to ensure all the starting material has been consumed. |
Impurity Formation
Problem: The final product is contaminated with significant levels of impurities.
| Potential Impurity | Source | Mitigation and Removal |
| Unreacted 2-Nitrophenylacetonitrile | Incomplete reduction reaction. | Optimize reaction conditions (temperature, pressure, catalyst loading, reaction time). Purification can be achieved through distillation or column chromatography. |
| Over-reduction Products | Reduction of the aromatic nitro group to other functionalities (e.g., hydroxylamine, azo compounds). | Careful selection of the reducing agent and precise control of reaction stoichiometry and conditions are crucial. |
| Polymeric By-products | Can form under harsh reaction conditions. | Maintain strict temperature control and avoid prolonged reaction times. |
Experimental Protocols
While specific process parameters will vary depending on the available equipment and desired scale, the following provides a general methodology for the pilot-scale synthesis of this compound via reduction of 2-nitrophenylacetonitrile.
Catalytic Hydrogenation
This method is often preferred for its cleaner reaction profile and easier product work-up.
Materials:
-
2-Nitrophenylacetonitrile
-
Solvent (e.g., Ethanol, Methanol, or Tetrahydrofuran)
-
Catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel)
-
Hydrogen Gas
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the reactor with 2-nitrophenylacetonitrile and the chosen solvent.
-
Catalyst Addition: Carefully add the catalyst to the reactor under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and heat the mixture to the target temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and periodically analyzing samples by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or other suitable methods.
Chemical Reduction using Borane Dimethyl Sulfide Complex
This method offers an alternative to catalytic hydrogenation.
Materials:
-
2-Nitrophenylacetonitrile
-
Borane dimethyl sulfide complex (BMS) in Tetrahydrofuran (THF)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve 2-nitrophenylacetonitrile in THF.
-
Reagent Addition: Cool the solution and slowly add the borane dimethyl sulfide complex solution while maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction to proceed at the specified temperature and for the required duration.
-
Quenching: Carefully quench the reaction by the slow addition of methanol.
-
Solvent Removal: Remove the solvents under reduced pressure.
-
Work-up: The residue can be further treated to isolate the product.
-
Purification: Purify the crude product, for example, by vacuum distillation.
Data Presentation
The following table summarizes typical reaction parameters for different synthetic routes. Note that these values are illustrative and will require optimization for a specific pilot plant setup.
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (BMS) |
| Starting Material | 2-Nitrophenylacetonitrile | 2-Nitrophenylacetonitrile |
| Solvent | Ethanol | Tetrahydrofuran |
| Catalyst/Reagent | 5% Pd/C | Borane Dimethyl Sulfide |
| Temperature | 25-50 °C | 0-65 °C |
| Pressure | 50-100 psi (Hydrogen) | Atmospheric |
| Typical Yield | >90% | Variable, can be high |
| Purity (crude) | 85-95% | 80-90% |
Visualizations
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the pilot-scale synthesis of this compound via catalytic hydrogenation.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.
References
Side reactions to consider when working with 2-Nitrophenethylamine
Technical Support Center: 2-Nitrophenethylamine
Welcome to the Technical Support Center for 2-Nitrophenethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the handling and reactivity of 2-nitrophenethylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary downstream applications of 2-nitrophenethylamine?
A1: 2-Nitrophenethylamine is a versatile building block primarily used in the synthesis of pharmaceuticals and other bioactive molecules. Its most common applications include:
-
Reduction to 2-Aminophenethylamine: This is a crucial step to introduce a primary amine for further functionalization.
-
N-Acylation: The resulting 2-aminophenethylamine is often acylated to form amides, which are precursors to various therapeutic agents.
-
Pictet-Spengler Reaction: Following reduction and often N-acylation, the resulting phenethylamine derivatives are key substrates for the Pictet-Spengler reaction to synthesize tetrahydroisoquinolines, a core scaffold in many alkaloids and drugs.
Q2: What are the main stability concerns and incompatible materials with 2-nitrophenethylamine?
A2: 2-Nitrophenethylamine is generally stable under normal storage conditions. However, it is incompatible with strong acids, acid chlorides, and acid anhydrides, which can lead to vigorous reactions. Care should be taken to avoid high temperatures, as this can promote decomposition and the formation of tarry byproducts.
Q3: What are common impurities that can be found in commercial 2-nitrophenethylamine?
A3: Impurities in 2-nitrophenethylamine can arise from the synthetic route used for its preparation. Common impurities may include unreacted starting materials from the nitration of phenethylamine or the reduction of nitrostyrene, as well as polysubstituted isomers.
Troubleshooting Guides
This section provides troubleshooting for common side reactions encountered during key transformations of 2-nitrophenethylamine.
Reduction of the Nitro Group
The reduction of the nitro group in 2-nitrophenethylamine to 2-aminophenethylamine is a fundamental step. However, several side reactions can occur.
Q: My reduction of 2-nitrophenethylamine is incomplete or I'm observing unexpected side products. What are the likely causes and how can I mitigate them?
A: Incomplete reduction and the formation of side products are common challenges. The primary side products are nitroso and hydroxylamine intermediates, which can further react to form azoxy and azo compounds.
Troubleshooting Strategies:
-
Incomplete Reaction:
-
Catalyst Activity: Ensure your catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is fresh and active. Catalyst poisoning can occur from sulfur or other impurities.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure. For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate, hydrazine).
-
Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature may improve conversion but can also lead to more side products.
-
-
Formation of Side Products (Nitroso, Hydroxylamine, Azoxy/Azo Compounds):
-
Reaction Conditions: Overly vigorous conditions (high temperature, high catalyst loading) can sometimes lead to the accumulation of intermediates. Milder conditions may be preferable.
-
Catalyst Choice: The choice of catalyst can influence the product distribution. Raney Nickel, for instance, is often effective for clean reductions.
-
pH Control: In some reduction methods (e.g., with metals in acid), controlling the pH is crucial to prevent the formation of rearrangement products.
-
Data Presentation: Comparison of Catalysts for Nitro Group Reduction
| Catalyst System | Typical Conditions | Reported Yield of 2-Aminophenethylamine | Common Side Products |
| H₂, Pd/C | H₂ (1-4 atm), Methanol or Ethanol, Room Temp | Good to Excellent (>90%) | Over-reduction of other functional groups if present. |
| H₂, Raney Ni | H₂ (1-4 atm), Ethanol, Room Temp | Good to Excellent (>90%) | Generally clean, less prone to dehalogenation if applicable. |
| Fe / HCl | Iron powder, HCl in Ethanol/Water, Reflux | Good (70-90%) | Iron sludge can complicate work-up. |
| SnCl₂ / HCl | Stannous chloride, HCl in Ethanol, Reflux | Good (70-90%) | Tin salts need to be carefully removed during work-up. |
| Ammonium Formate, Pd/C | HCOONH₄, Pd/C, Methanol, Reflux | Excellent (>95%) | Generally clean and avoids the use of H₂ gas. |
Experimental Protocol: Catalytic Hydrogenation of 2-Nitrophenethylamine using Pd/C
-
Setup: In a hydrogenation vessel, dissolve 2-nitrophenethylamine (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-aminophenethylamine. The product can be further purified by distillation or crystallization if necessary.
Visualization: Nitro Group Reduction Pathway
N-Acylation of 2-Aminophenethylamine
The acylation of the primary amine is a common subsequent step.
Q: I am getting a low yield and/or multiple products during the N-acylation of 2-aminophenethylamine. What is going wrong?
A: Low yields and the formation of multiple products, primarily the di-acylated product, are common issues in N-acylation reactions.
Troubleshooting Strategies:
-
Low Yield:
-
Reagent Quality: Ensure the acylating agent (e.g., acetic anhydride, acetyl chloride) is fresh and has not been hydrolyzed by moisture.
-
Base: Use a suitable base (e.g., pyridine, triethylamine) to scavenge the acid byproduct (e.g., HCl or acetic acid).
-
Temperature: The reaction is often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity and reduce side reactions.
-
-
Di-acylation:
-
Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0-1.2 equivalents).
-
Slow Addition: Add the acylating agent dropwise to the solution of the amine to maintain a low concentration of the acylating agent and favor mono-acylation.
-
Data Presentation: N-Acetylation of 2-Aminophenethylamine
| Acetylating Agent | Base | Solvent | Temperature (°C) | Typical Yield of N-acetyl-2-aminophenethylamine |
| Acetic Anhydride | Pyridine | DCM | 0 to RT | >90% |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | >90% |
| Acetic Anhydride | Aq. NaOAc | Water/DCM | 0 to RT | 85-95% |
Experimental Protocol: N-Acetylation of 2-Aminophenethylamine
-
Setup: In a round-bottom flask, dissolve 2-aminophenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer with a mild acid (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-2-aminophenethylamine. The product can be purified by recrystallization.
Visualization: N-Acylation Workflow
Pictet-Spengler Reaction
This reaction is key for synthesizing tetrahydroisoquinoline scaffolds from phenethylamine derivatives.
Q: My Pictet-Spengler reaction is giving a low yield and a mixture of diastereomers. How can I improve the outcome?
A: Low yields and poor diastereoselectivity are common challenges in the Pictet-Spengler reaction.
Troubleshooting Strategies:
-
Low Yield:
-
Acid Catalyst: The reaction is acid-catalyzed. Ensure the use of a suitable acid (e.g., trifluoroacetic acid, hydrochloric acid) at an appropriate concentration. Harsher conditions (stronger acid, higher temperature) may be needed for less activated aromatic rings.[1]
-
Water Scavenging: The reaction involves the formation of an imine intermediate with the loss of water. The presence of water can reverse this step. Using a dehydrating agent or azeotropic removal of water can improve yields.
-
Substrate Reactivity: Electron-donating groups on the aromatic ring of the phenethylamine derivative will increase its nucleophilicity and facilitate the reaction.[2]
-
-
Poor Diastereoselectivity:
-
Reaction Temperature: The diastereoselectivity of the Pictet-Spengler reaction is often temperature-dependent. Lower temperatures generally favor the formation of the kinetically controlled cis product.[2]
-
Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction can become reversible, leading to the thermodynamically more stable trans product.[2]
-
Choice of Acid: The acid catalyst can influence the diastereomeric ratio.
-
Protecting Groups: The nature of the N-substituent on the phenethylamine can have a significant impact on the stereochemical outcome.
-
Data Presentation: Diastereoselectivity in the Pictet-Spengler Reaction
| Phenethylamine Derivative (N-Substituent) | Aldehyde | Acid Catalyst | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| N-H | Acetaldehyde | TFA | 25 | Moderate selectivity |
| N-Benzyl | Acetaldehyde | TFA | 25 | High trans selectivity |
| N-Boc | Acetaldehyde | TFA | 0 | High cis selectivity |
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
-
Setup: In a round-bottom flask, dissolve the 2-aminophenethylamine derivative (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, toluene).
-
Acid Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, often a mixture of diastereomers, can be purified by column chromatography or recrystallization.
Visualization: Pictet-Spengler Reaction and Diastereomer Formation
References
Technical Support Center: Enhancing the Solubility of 2-(2-Nitrophenyl)ethanamine for Reactions
Welcome to the technical support center for 2-(2-Nitrophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
Based on available data, this compound exhibits solubility in acetonitrile.[1] It is also reported to be slightly soluble in chloroform and methanol.
Q2: My compound is not dissolving sufficiently for my reaction. What are the primary strategies to improve its solubility?
For poorly soluble compounds like this compound, several techniques can be employed to enhance solubility. These include:
-
Solvent Selection: Choosing an appropriate solvent or a co-solvent system is a primary step.
-
pH Adjustment: As an amine, the solubility of this compound is expected to be pH-dependent. Lowering the pH of aqueous solutions can protonate the amine group, forming a more soluble salt.
-
Salt Formation: Conversion of the free base to a salt, such as a hydrochloride salt, can significantly improve aqueous solubility.
-
Recrystallization: This technique can be used to purify the compound, which in turn can sometimes improve its dissolution characteristics by providing a more uniform particle size and removing less soluble impurities.
Q3: Can I use a co-solvent system to dissolve this compound?
Yes, using a co-solvent system is a common and effective strategy. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of hydrophobic compounds. For this compound, you could consider mixtures of water with solvents like acetonitrile, methanol, or ethanol. The optimal ratio of the co-solvent to water will need to be determined experimentally for your specific concentration requirements.
Q4: How does forming a hydrochloride salt improve the solubility of this compound?
This compound is a basic compound due to its primary amine group. Reacting it with a strong acid like hydrochloric acid (HCl) forms an ammonium salt (this compound hydrochloride).[2] This salt is an ionic compound and is generally much more soluble in water and other polar solvents compared to the neutral free base.[3] This increased solubility is due to the strong ion-dipole interactions between the charged salt and the polar solvent molecules.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during reaction.
Possible Causes:
-
Solvent Incompatibility: The chosen solvent may not be optimal for the reaction conditions (e.g., temperature change, addition of other reagents).
-
Concentration Too High: The concentration of this compound may exceed its solubility limit in the chosen solvent system.
-
pH Shift: A change in the reaction mixture's pH could cause the protonated, more soluble form of the amine to convert back to the less soluble free base.
Troubleshooting Steps:
-
Re-evaluate Solvent System:
-
If using a single solvent, consider adding a co-solvent in which this compound is more soluble.
-
Experiment with different solvent ratios to find the optimal balance for solubility and reaction compatibility.
-
-
Adjust Concentration:
-
Try running the reaction at a lower concentration of this compound.
-
-
Control pH:
-
If the reaction allows, maintain a slightly acidic pH to keep the amine protonated and in solution. Buffer the reaction mixture if necessary.
-
-
Consider Salt Form:
-
Start the reaction with the hydrochloride salt of this compound if compatible with your reaction chemistry.
-
References
Technical Support Center: Catalyst Selection for the Reduction of Aromatic Nitro Compounds
Welcome to the Technical Support Center for the reduction of aromatic nitro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to catalyst selection and experimental execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of aromatic nitro compounds?
A1: The most frequently employed catalysts for the reduction of aromatic nitro compounds to their corresponding anilines are heterogeneous precious metal catalysts.[1] Palladium on carbon (Pd/C) is often the preferred choice due to its high efficiency and selectivity.[2][3] Other common catalysts include platinum on carbon (Pt/C) and Raney Nickel.[4][5] For milder reductions, especially when sensitive functional groups are present, reagents like iron in acidic media (e.g., Fe/HCl or Fe/AcOH), and tin(II) chloride (SnCl₂) are also widely used.[3][6]
Q2: How do I choose the right catalyst for my specific substrate?
A2: Catalyst selection depends on several factors, primarily the presence of other reducible functional groups on your aromatic compound (chemoselectivity), cost, and scale.
-
For general-purpose reductions: 10% Pd/C is a robust and highly active catalyst suitable for a wide range of aromatic nitro compounds.[2][3]
-
For substrates with sensitive groups (e.g., halogens, double bonds): Milder conditions are necessary. Catalytic transfer hydrogenation using Pd/C with a hydrogen donor like ammonium formate can be a good option.[6] Alternatively, metal/acid systems like Fe/NH₄Cl are known for their chemoselectivity.[6] Raney Nickel is often used when dehalogenation is a concern with Pd/C.[3]
-
For industrial-scale synthesis: Cost becomes a significant factor. Raney Nickel, being a non-precious metal catalyst, offers a cost-effective solution for large-scale production.[4]
Q3: What are the typical reaction conditions for a Pd/C catalyzed hydrogenation?
A3: A typical reaction involves dissolving the nitroaromatic compound in a suitable solvent (e.g., ethanol, ethyl acetate, THF), adding the Pd/C catalyst (usually 5-10 mol % Pd), and stirring the mixture vigorously under a hydrogen atmosphere (often using a hydrogen balloon for lab-scale reactions).[6] Most reactions proceed at room temperature, though some substrates may require gentle heating.[6]
Q4: What are the main safety concerns when performing catalytic hydrogenation?
A4: The primary safety concerns are the flammability of hydrogen gas and the pyrophoric nature of the catalyst.[2] Hydrogen forms explosive mixtures with air.[2] The Pd/C catalyst, especially after the reaction, can be pyrophoric if allowed to dry in the air.[2][7] It is crucial to keep the catalyst wet with solvent or water during filtration and handling.[2][7] Additionally, most nitro group reductions are highly exothermic and require careful monitoring and control, especially during scale-up.[1]
Troubleshooting Guide
Problem 1: Incomplete or slow reaction.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst. Catalyst activity can degrade over time or with improper storage.[6] |
| Insufficient Catalyst Loading | Increase the weight percentage of the catalyst.[6] |
| Poor Substrate Solubility | Ensure the nitro compound is fully dissolved in the solvent. Consider using a co-solvent system (e.g., EtOH/water) or a different solvent like THF.[6] |
| Low Hydrogen Pressure | For difficult reductions, increasing the hydrogen pressure may be necessary.[6] |
| Low Reaction Temperature | Some substrates require heating to achieve a reasonable reaction rate.[6] |
| Catalyst Poisoning | The presence of impurities, such as sulfur or nitrogen-containing compounds, can poison the catalyst.[8] Purify the starting material if necessary. |
Problem 2: Formation of significant side products (e.g., hydroxylamines, nitroso, azoxy compounds).
| Possible Cause | Troubleshooting Step |
| Incomplete Reduction | The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[2] Ensure the reaction goes to completion by extending the reaction time or increasing catalyst loading. |
| Insufficient Reducing Agent | Use a sufficient excess of the hydrogen source (e.g., hydrogen gas, ammonium formate) to drive the reaction to completion.[6] |
| Localized Overheating | The reaction is exothermic, and localized overheating can promote the formation of side products like azobenzene derivatives.[6] Ensure efficient stirring and consider external cooling if necessary. |
| Hydroxylamine Accumulation | The accumulation of hydroxylamine intermediates can lead to the formation of colored azo or azoxy byproducts.[9] The use of vanadium promoters with the catalyst can help minimize hydroxylamine accumulation.[9][10] |
Problem 3: Undesired reduction of other functional groups (low chemoselectivity).
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Pd/C with H₂ can reduce other functional groups.[3] Switch to a milder and more chemoselective reducing system. |
| Inappropriate Catalyst | For substrates with reducible functionalities like halogens, alkenes, or carbonyls, consider using: - Fe/NH₄Cl or Fe/AcOH : A mild and selective method.[6] - SnCl₂ : Another mild reagent for selective nitro group reduction.[3][6] - Catalytic Transfer Hydrogenation : Using a hydrogen donor like ammonium formate with Pd/C can be very mild.[6] |
Data Presentation: Catalyst Performance Comparison
The following tables provide a summary of catalyst performance for the reduction of aromatic nitro compounds.
Table 1: General Catalyst Comparison
| Catalyst | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | High activity, good for general-purpose reductions.[3][4] | Can cause dehalogenation and reduce other functional groups.[3] More expensive than non-precious metals.[4] |
| Platinum on Carbon (Pt/C) | Effective for nitro group hydrogenation, can be more robust and less prone to poisoning than Pd/C.[4] | Generally more expensive than Pd/C and Raney Nickel.[4] |
| Raney Nickel | Cost-effective, suitable for large-scale industrial processes.[4] Often used to avoid dehalogenation.[3] | Can be pyrophoric and requires careful handling.[4] May have lower selectivity compared to precious metal catalysts.[4] |
| Iron (Fe) in Acidic Media | Mild, chemoselective, and environmentally acceptable metal.[1][3] | Can lead to issues with metal removal from the product.[1] |
| Tin(II) Chloride (SnCl₂) | Mild and chemoselective for nitro groups.[3] | Stoichiometric reagent, leading to more waste. |
Table 2: Chemoselectivity of Common Reducing Agents
| Reducing Agent/System | Compatible Functional Groups | Incompatible/Reduced Functional Groups |
| H₂/Pd/C | - | Alkenes, alkynes, some carbonyls, halides (dehalogenation) |
| H₂/Raney Nickel | Halides (less prone to dehalogenation than Pd/C)[3] | Alkenes, alkynes, carbonyls |
| Fe/NH₄Cl or Fe/AcOH | Ketones, nitriles, esters, halogens, heterocyclic rings.[6] | - |
| SnCl₂ | Many reducible functionalities.[6] | - |
| Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOONH₄) | Mild conditions can preserve many sensitive groups.[6] | Depends on specific conditions and substrate. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and Hydrogen Gas
-
Setup: In a round-bottom flask suitable for hydrogenation, dissolve the nitroaromatic compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, THF).[6]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.[6]
-
Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon). Repeat this evacuation-backfill cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[2][6]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature).[2]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.[2]
-
Filtration: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with solvent or water.[2][7]
-
Isolation: Wash the filter cake with additional solvent.[2] Concentrate the combined filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.[6]
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
-
Setup: In a round-bottom flask, dissolve the nitroaromatic compound in a suitable solvent (e.g., methanol or ethanol).
-
Reagent Addition: Add 10% Pd/C (typically 1-5 mol % Pd) followed by ammonium formate (typically 3-5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction to completion by TLC or another suitable method.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through Celite to remove the catalyst, ensuring the filter cake remains wet.[2]
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods.
Visualizations
Caption: General workflow for catalytic hydrogenation.
Caption: Logic for selecting a suitable catalyst.
Caption: Nitro group reduction pathway and potential side products.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Monitoring the Synthesis of 2-(2-Nitrophenyl)ethanamine by Thin-Layer Chromatography (TLC)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for monitoring the synthesis of 2-(2-Nitrophenyl)ethanamine using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound? A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a chemical reaction.[1] In this synthesis, TLC allows you to:
-
Track the consumption of the starting material (e.g., 2-nitrophenylacetonitrile).
-
Observe the formation of the product, this compound.
-
Identify the potential formation of byproducts.
-
Determine the optimal time to stop the reaction.[2]
Q2: What changes should I expect to see on the TLC plate as the reaction progresses? A2: As the reaction proceeds, you should observe the spot corresponding to the starting material diminish in intensity, while a new spot, corresponding to the this compound product, appears and intensifies.[3] Because the product amine is generally more polar than common starting materials (like the corresponding nitrile or halide), the product spot will have a lower Retention Factor (Rf) and appear lower on the TLC plate.
Q3: How do I select an appropriate mobile phase (eluent) for the TLC analysis? A3: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.5.[3] A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate).[4] You can adjust the ratio of these solvents to achieve good separation between the starting material and the product. For this particular amine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent streaking.[5][6]
Q4: How can I visualize the spots on the TLC plate? A4: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5] To specifically visualize the primary amine group of the product, you can use a ninhydrin stain, which typically produces a purple or pink spot upon heating. A potassium permanganate (KMnO₄) stain can also be used, which reacts with compounds that can be oxidized, appearing as a yellow-brown spot on a purple background.
Q5: What are the expected relative Rf values for the starting material and the this compound product? A5: The product, this compound, contains a polar primary amine group, making it significantly more polar than a likely precursor such as 2-nitrophenylacetonitrile. Therefore, the product will adhere more strongly to the silica gel and will have a lower Rf value than the starting material. An ideal separation would show the product with an Rf between 0.2 and 0.4 and the starting material with an Rf between 0.5 and 0.7.
Troubleshooting Guide
This section addresses common problems encountered when using TLC to monitor this synthesis.
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. The basic amine product is interacting strongly with the acidic silica gel. 2. The sample spotted on the plate is too concentrated.[7] | 1. Add a small amount (0.1–2.0%) of triethylamine or ammonia (in methanol) to your mobile phase to neutralize the acidic sites on the silica.[5][6] 2. Dilute the sample taken from the reaction mixture before spotting it on the TLC plate. |
| The product spot is on the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the highly polar amine product up the plate.[8] | Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| All spots are near the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all components to travel with the solvent front.[4] | Decrease the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. |
| The reactant and product spots are very close. | The chosen mobile phase does not provide adequate separation.[8] | 1. Systematically adjust the solvent ratio of your current mobile phase. 2. Try a different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). 3. Use a "co-spot" (spotting both the starting material and the reaction mixture in the same lane) to help differentiate the spots.[8] |
| No spots are visible on the plate. | 1. The sample is too dilute. 2. The compound does not absorb UV light. 3. The solvent level in the developing chamber was above the origin line, washing the sample away.[7] | 1. Spot the sample multiple times in the same location, allowing the plate to dry between applications.[7] 2. Use a chemical stain for visualization (e.g., ninhydrin, potassium permanganate, or an iodine chamber).[5] 3. Ensure the solvent level is always below the spotting line.[7] |
| The solvent front is running unevenly. | 1. The bottom of the TLC plate is not level in the developing chamber. 2. The silica gel on the plate is damaged or has flaked off at the edge.[6] 3. The plate is touching the side of the chamber or the filter paper.[7] | 1. Ensure the plate is placed flat on the bottom of the chamber. 2. If the plate is chipped, you can sometimes cut the damaged area off before development.[6] 3. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides. |
Data Presentation
The following table provides illustrative data for TLC systems used to monitor the synthesis of this compound from 2-nitrophenylacetonitrile. Actual Rf values may vary.
| Compound | Example Mobile Phase (v/v) | Illustrative Rf Value | Visualization Method |
| 2-Nitrophenylacetonitrile (Starting Material) | Hexane : Ethyl Acetate (7:3) | ~ 0.65 | UV (254 nm) |
| This compound (Product) | Hexane : Ethyl Acetate (7:3) | ~ 0.25 | UV (254 nm), Ninhydrin Stain |
| 2-Nitrophenylacetonitrile (Starting Material) | Dichloromethane : Methanol (98:2) | ~ 0.70 | UV (254 nm) |
| This compound (Product) | Dichloromethane : Methanol (98:2) | ~ 0.30 | UV (254 nm), Ninhydrin Stain |
Experimental Protocols
Protocol 1: Illustrative Synthesis of this compound
This protocol describes the reduction of 2-nitrophenylacetonitrile. Disclaimer: This is an illustrative procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenylacetonitrile in an appropriate anhydrous solvent, such as tetrahydrofuran (THF).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent, such as borane dimethyl sulfide complex (BMS), to the stirred solution.[9]
-
Reaction: Allow the reaction to warm to room temperature and then gently reflux for a specified time (e.g., 2-8 hours), while monitoring its progress by TLC.
-
Quenching: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath and carefully quench it by the slow addition of methanol, followed by hydrochloric acid.
-
Workup: Perform an aqueous workup to isolate the product. This typically involves solvent extraction, washing with brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrating the solution under reduced pressure.
Protocol 2: Step-by-Step TLC Monitoring
-
Prepare the Developing Chamber: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and cover the chamber.[1]
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" for the starting material, "R" for the reaction mixture, and "C" for a co-spot.
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent and use a capillary tube to apply a small spot onto the "SM" lane.
-
Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it onto the "R" lane.[3]
-
For the co-spot lane ("C"), first spot the starting material, and then spot the reaction mixture directly on top of the first spot.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line.[7] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, apply a chemical stain (e.g., dip the plate in ninhydrin solution and gently heat).
-
Analyze the plate: The "SM" lane shows the position of the starting material. The "R" lane shows the disappearance of the starting material and the appearance of the product. The "C" lane should show two distinct spots if the reaction is incomplete, confirming the identity of the starting material spot in the reaction lane.[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. silicycle.com [silicycle.com]
- 6. youtube.com [youtube.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatography [chem.rochester.edu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Safe Quenching of Borane Reduction Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe and effective quenching of borane reduction reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching of borane reduction reactions.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Uncontrolled, rapid gas evolution and exotherm upon adding quenching agent. | The reaction mixture is too concentrated, the quenching agent was added too quickly, or the reaction was not sufficiently cooled. | Immediate Action: Cease addition of the quenching agent. Ensure the cooling bath is efficient and making good contact with the flask. If safe, dilute the reaction with a pre-cooled, inert solvent. Prevention: Always cool the reaction mixture to 0°C or below before quenching. Add the quenching agent slowly and dropwise with vigorous stirring. For large-scale reactions, consider adding the reaction mixture to the quenching agent. |
| The reaction does not quench completely; starting material or intermediates remain. | Insufficient quenching agent was used, or a stable amine-borane complex has formed. | Add additional quenching agent. If an amine-borane complex is suspected (common when reducing amides), a more rigorous workup may be required. This can include the addition of an acid (e.g., HCl) to break up the complex. Some stable trialkylamine borane complexes may require specific conditions for hydrolysis.[1][2] |
| A solid precipitates during the quench, making stirring difficult. | Boric acid or borate salts are forming and are insoluble in the solvent system. | Dilute the reaction mixture with a suitable solvent to maintain a stirrable slurry.[1] For aqueous workups, the addition of a co-solvent like THF may be necessary. |
| The product is contaminated with boron-containing byproducts. | The workup procedure was insufficient to remove all boron species. | After quenching with an alcohol like methanol, the resulting borate esters can often be removed by co-evaporation with excess methanol under reduced pressure.[3][4] An acidic wash during the workup can also help to hydrolyze and remove boron residues. |
| A fire occurs during the quenching process. | Diborane gas, which can be present in the headspace of borane-THF solutions, may have ignited upon contact with air.[5] Hydrogen gas generated during the quench is also highly flammable. | Immediate Action: Use a carbon dioxide or dry chemical fire extinguisher. Do NOT use water, as it can react violently with unquenched borane. Prevention: Always perform borane reactions and quenches in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Ensure there are no ignition sources nearby.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the safest general procedure for quenching a borane reduction reaction?
A1: The safest general procedure involves cooling the reaction mixture to 0°C in an ice bath, followed by the slow, dropwise addition of a protic solvent like methanol or ethanol under an inert atmosphere.[8][9] This should be done in a well-ventilated fume hood to safely vent the hydrogen gas that is produced.[1][9]
Q2: Which quenching agent should I choose?
A2: The choice of quenching agent depends on the scale of the reaction and the nature of the product.
| Quenching Agent | Advantages | Disadvantages | Best For |
| Methanol/Ethanol | Generally provides a controlled quench with good heat dissipation. The resulting borate esters are often volatile and can be removed under vacuum.[3][4] | Flammable. | General-purpose, small to medium-scale reactions. |
| Water | Inexpensive and non-flammable. | Can react very vigorously with borane, leading to a rapid exotherm and hydrogen evolution.[1][10] Can form insoluble boric acid.[1] | Cautious use on small-scale reactions, often after an initial quench with an alcohol. |
| Aqueous Acid (e.g., HCl) | Effective at hydrolyzing stable amine-borane complexes.[1][2] | Can be highly exothermic and generate significant amounts of hydrogen gas. May not be suitable for acid-sensitive products. | Reactions where stable amine-borane complexes are formed, such as the reduction of amides. |
| Acetic Acid | Can be used to quench reactions and may offer selectivity in certain cases.[11] | Can be reactive with some functional groups. | Specific applications where a mild acid is required for the workup. |
Q3: How do I handle the hydrogen gas produced during quenching?
A3: Hydrogen gas is highly flammable and must be handled with care. Always perform the quench in a well-ventilated fume hood.[1] Ensure a continuous flow of an inert gas, such as nitrogen, through the reaction setup to a bubbler to safely vent the hydrogen.[12] For larger-scale reactions, a methanol scrubbing system can be used to convert any escaping diborane to hydrogen and methyl borate.[1][10]
Q4: My reaction involved the reduction of an amide, and the workup is difficult. Why?
A4: The reduction of an amide with borane initially forms a stable amine-borane complex.[5] These complexes can be resistant to simple hydrolysis with water or alcohols.[1] To liberate the free amine product, a more vigorous quench, typically with an aqueous acid, is often necessary.[1][2]
Q5: What are the risks associated with borane-THF solutions, and how do they impact quenching?
A5: Borane-tetrahydrofuran (BH3-THF) solutions can exist in equilibrium with free borane and diborane gas, especially at concentrations above 1M.[5] Diborane is a toxic and pyrophoric gas that can ignite spontaneously in air.[6][13] It is crucial to handle these solutions under an inert atmosphere at all times. During quenching, any diborane in the headspace will also react, contributing to the initial exotherm and gas evolution.
Experimental Protocols
Protocol 1: Standard Quenching of Excess Borane with Methanol
-
Cooling: Once the reduction is complete, cool the reaction flask in an ice-water bath to an internal temperature of 0-5°C.
-
Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (e.g., nitrogen or argon) that is vented through a bubbler.
-
Slow Addition: Slowly add methanol dropwise to the cooled and stirred reaction mixture using an addition funnel. Be prepared for initial gas evolution (hydrogen).[8][14]
-
Monitoring: Maintain a slow addition rate, ensuring the internal temperature does not rise significantly. Continue addition until gas evolution ceases.
-
Stirring: Allow the mixture to stir at room temperature for at least 30 minutes to ensure all residual borane is quenched.
-
Workup: Proceed with the standard aqueous workup for your reaction.
Protocol 2: Quenching of an Amide Reduction (Amine-Borane Complex)
-
Cooling: Cool the reaction mixture to 0-5°C in an ice-water bath.
-
Initial Quench: Slowly add methanol dropwise to quench any excess borane reagent.
-
Acidification: After the initial gas evolution subsides, slowly add aqueous hydrochloric acid (e.g., 1M or 2M HCl) dropwise. This step is often exothermic and will generate more hydrogen gas as the amine-borane complex is hydrolyzed.[15]
-
Temperature Control: Carefully monitor the internal temperature and the rate of gas evolution, adjusting the addition rate as needed.
-
Basification and Extraction: Once the quench is complete, basify the aqueous layer with a suitable base (e.g., NaOH) to deprotonate the amine salt and then proceed with the extraction of the free amine product.
Visualizations
Caption: A general workflow for the safe quenching of borane reduction reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex - Google Patents [patents.google.com]
- 4. EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents [patents.google.com]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 6. LCSS: DIBORANE [web.stanford.edu]
- 7. Use of Diborane Gas - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. orgsyn.org [orgsyn.org]
- 13. mtl.mit.edu [mtl.mit.edu]
- 14. reddit.com [reddit.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-(2-Nitrophenyl)ethanamine
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical methodologies for determining the purity of 2-(2-Nitrophenyl)ethanamine. The information is intended for researchers, scientists, and professionals involved in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of aromatic amines like this compound. This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Proposed RP-HPLC Method
This protocol is a general guideline and may require optimization for specific impurity profiles.
-
Chromatographic System:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., McIlvaine buffer or phosphate buffer) and an organic modifier like methanol or acetonitrile.[1] The specific gradient or isocratic elution will depend on the impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
HPLC Analysis Workflow
References
A Comparative Guide to the Analytical Identification of 2-(2-Nitrophenyl)ethanamine: LC-MS/MS and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of 2-(2-Nitrophenyl)ethanamine, a phenylethylamine derivative, is critical in various fields, including pharmaceutical development, forensic science, and toxicology. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other viable analytical techniques for this purpose. The information presented is based on established methodologies for structurally similar compounds, providing a robust framework for the analysis of this compound.
Performance Comparison
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of trace-level organic compounds in complex matrices due to its superior sensitivity and selectivity. However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry offer alternative approaches, each with distinct advantages and limitations.
| Parameter | LC-MS/MS (Hypothetical) | GC-MS | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation of volatile compounds followed by mass-based detection. | Separation based on electrophoretic mobility in a capillary. | Measurement of light absorption by the analyte. |
| Selectivity | Very High | High | Moderate to High | Low |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to ng/mL) | High (ng/mL) | Moderate (µg/mL to ng/mL) | Low (µg/mL to mg/mL) |
| Sample Throughput | High | Moderate | High | Very High |
| Derivatization | Not typically required. | Often required for amines to improve volatility and peak shape.[1][2] | Not usually required. | Not required. |
| Matrix Effects | Can be significant, often requiring internal standards for correction. | Less susceptible to ion suppression but can have matrix interferences. | Can be affected by matrix components altering electrophoretic mobility. | Highly susceptible to interfering substances that absorb at the same wavelength. |
| Instrumentation Cost | High | Moderate to High | Moderate | Low |
| Expertise Required | High | Moderate | Moderate | Low |
Experimental Protocols
Detailed methodologies for each technique are provided below. While the LC-MS/MS protocol is a scientifically informed projection for this compound based on methods for similar compounds, the protocols for GC-MS, CE, and UV-Vis are based on established methods for phenylethylamines and nitroaromatic compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This proposed method is adapted from established protocols for the analysis of phenylethylamines in biological matrices.[3][4][5][6][7]
1. Sample Preparation (for Biological Matrices):
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Dilution: Transfer the supernatant and dilute with an equal volume of water prior to injection.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient would start at a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Hypothetical MRM transitions would be determined by infusing a standard of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves derivatization, a common step for improving the chromatographic properties of amines.[1][2]
1. Sample Preparation and Derivatization:
-
Liquid-Liquid Extraction: Adjust the pH of 1 mL of urine or plasma to >10 with NaOH. Extract twice with 2 mL of a suitable solvent like ethyl acetate.
-
Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA). Heat at 70°C for 30 minutes.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan or Selected Ion Monitoring (SIM).
Capillary Electrophoresis (CE)
This method is based on the analysis of aromatic amines.[8][9][10][11]
1. Sample Preparation:
-
Dilution: Dilute the sample in the background electrolyte. For complex matrices, a simple filtration or solid-phase extraction may be necessary.
2. CE Conditions:
-
CE System: Capillary electrophoresis instrument with a suitable detector (e.g., UV or Diode Array Detector).
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte: A low pH buffer, such as 50 mM phosphate buffer at pH 2.5, is often used for the separation of amines as cations.
-
Separation Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a wavelength where the nitroaromatic group absorbs (e.g., around 254 nm).
UV-Vis Spectrophotometry
This is a simpler but less specific method suitable for preliminary analysis or for samples with few interfering components.[12][13]
1. Sample Preparation:
-
Dilution: Dissolve or dilute the sample in a suitable solvent (e.g., methanol, ethanol, or a buffer solution) to a concentration within the linear range of the instrument.
2. Spectrophotometer Conditions:
-
Instrument: UV-Vis Spectrophotometer.
-
Scan Range: Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the sample at the determined λmax.
-
Quantification: Use a calibration curve prepared from standards of known concentrations to determine the concentration of the analyte in the sample.
Visualizing the Workflow
To better understand the analytical process for each technique, the following diagrams illustrate the typical experimental workflows.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 11. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. eu-opensci.org [eu-opensci.org]
Spectroscopic Characterization of 2-(2-Nitrophenyl)ethanamine: A Comparative NMR Analysis
A detailed ¹H and ¹³C NMR spectroscopic guide to 2-(2-Nitrophenyl)ethanamine, presented in comparison with its structural isomers and parent compound. This guide provides predicted and experimental data, a standardized experimental protocol, and a workflow for NMR analysis to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.
This guide offers a comprehensive characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra for this compound, this report provides predicted NMR data alongside experimentally obtained data for its isomers, 2-(3-nitrophenyl)ethanamine and 2-(4-nitrophenyl)ethylamine, and its parent molecule, 2-phenylethylamine. This comparative approach allows for a detailed understanding of the influence of the nitro group's position on the chemical shifts of the ethylamine chain and the aromatic ring.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound (predicted), and its comparators (experimental). The data highlights the electronic effects of the nitro group on the surrounding nuclei.
| Compound | Nucleus | Chemical Shift (δ) in ppm |
| This compound | ¹H (Aromatic) | ~8.0-7.4 (m, 4H) |
| (Predicted) | ¹H (-CH₂-Ar) | ~3.2 (t, 2H) |
| ¹H (-CH₂-NH₂) | ~3.0 (t, 2H) | |
| ¹H (-NH₂) | ~1.5 (s, 2H) | |
| ¹³C (C-NO₂) | ~149.0 | |
| ¹³C (C-CH₂CH₂NH₂) | ~135.0 | |
| ¹³C (Aromatic CH) | ~133.0, 128.0, 127.0, 124.0 | |
| ¹³C (-CH₂-Ar) | ~35.0 | |
| ¹³C (-CH₂-NH₂) | ~42.0 | |
| 2-(3-Nitrophenyl)ethanamine | ¹H (Aromatic) | 8.11-8.08 (m, 2H), 7.61-7.58 (m, 1H), 7.49-7.45 (m, 1H) |
| (Experimental) | ¹H (-CH₂-Ar) | 2.97 (t, J=7.0 Hz, 2H) |
| ¹H (-CH₂-NH₂) | 2.80 (t, J=7.0 Hz, 2H) | |
| ¹³C (C-NO₂) | 148.4 | |
| ¹³C (Aromatic C) | 141.7, 135.2, 129.4, 123.1, 121.6 | |
| ¹³C (-CH₂-Ar) | 38.4 | |
| ¹³C (-CH₂-NH₂) | 43.1 | |
| 2-(4-Nitrophenyl)ethylamine | ¹H (Aromatic) | 8.15 (d, J=8.5 Hz, 2H), 7.37 (d, J=8.5 Hz, 2H) |
| (Experimental) | ¹H (-CH₂-Ar) | 2.95 (t, J=7.0 Hz, 2H) |
| ¹H (-CH₂-NH₂) | 2.78 (t, J=7.0 Hz, 2H) | |
| ¹³C (C-NO₂) | 146.6 | |
| ¹³C (C-CH₂CH₂NH₂) | 147.2 | |
| ¹³C (Aromatic CH) | 129.9, 123.8 | |
| ¹³C (-CH₂-Ar) | 38.2 | |
| ¹³C (-CH₂-NH₂) | 43.0 | |
| 2-Phenylethylamine | ¹H (Aromatic) | 7.33-7.19 (m, 5H) |
| (Experimental) | ¹H (-CH₂-Ar) | 2.93 (t, J=7.0 Hz, 2H) |
| ¹H (-CH₂-NH₂) | 2.75 (t, J=7.0 Hz, 2H) | |
| ¹³C (Aromatic C) | 139.4, 129.0, 128.5, 126.3 | |
| ¹³C (-CH₂-Ar) | 39.5 | |
| ¹³C (-CH₂-NH₂) | 43.6 |
Note: Predicted values for this compound were obtained using online NMR prediction tools. Experimental data for comparative compounds were sourced from publicly available datasets and may have been recorded in different solvents, leading to minor variations in chemical shifts.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Instrument Setup:
-
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and solubility.
-
Decoupling: Proton broadband decoupling during acquisition.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks in both ¹H and ¹³C spectra and report the chemical shifts in ppm.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow from sample preparation to final data analysis in an NMR experiment.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
This guide provides a foundational understanding of the NMR characteristics of this compound through a comparative analysis with related compounds. The detailed protocol and workflow aim to assist researchers in obtaining and interpreting high-quality NMR data for this and similar molecules, thereby facilitating their research and development endeavors.
A Comparative Guide to Analytical Techniques for Quantifying Nitrosamine Impurities in APIs
For Researchers, Scientists, and Drug Development Professionals
The discovery of N-nitrosamine impurities in various active pharmaceutical ingredients (APIs) has presented a significant challenge to the pharmaceutical industry.[1][2] Classified as probable human carcinogens, these impurities can arise during the synthesis, manufacturing, or storage of drug products and must be controlled at trace levels.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines and acceptable intake (AI) limits, necessitating the use of highly sensitive and selective analytical methods.[3][5][6]
This guide provides an objective comparison of the most prevalent analytical techniques for the quantification of nitrosamine impurities: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into their performance characteristics, present supporting experimental data, and provide detailed methodologies to assist in the selection of the most appropriate technique for your analytical needs.
Comparative Overview of Analytical Techniques
The selection of an analytical technique is contingent on several factors, including the specific nitrosamine impurity, the complexity of the sample matrix, the required sensitivity, and the instrumentation available.[3] Mass spectrometry-based methods generally offer superior sensitivity and selectivity compared to conventional HPLC-UV methods, which is crucial for meeting the low regulatory limits.[3][7]
| Technique | Common Analytes | Typical Limit of Quantitation (LOQ) | Advantages | Disadvantages |
| LC-MS/MS | Broad range, including non-volatile and thermally unstable nitrosamines (e.g., NDMA, NDEA, NMBA, NDSRIs).[3][7] | 0.005 ppm (µg/g) to 10 ng/mL[3][8] | High sensitivity and selectivity.[7] Suitable for a wide range of nitrosamines.[3] Robust and reliable for complex matrices. | Higher equipment cost. Potential for matrix effects that can suppress or enhance ionization. |
| GC-MS | Volatile and thermally stable nitrosamines (e.g., NDMA, NDEA, NDIPA).[1][9] | Low ppb range (e.g., below 3 ppb)[9] | Excellent for volatile analytes. High chromatographic resolution. Established and well-understood technique. | Not suitable for non-volatile or thermally labile nitrosamines. Derivatization may be required for some compounds. |
| HPLC-UV | Nitrosamines with a suitable chromophore. | 10-20 ng/mL[10] | Lower equipment cost and complexity. Readily available in most analytical laboratories. | Lower sensitivity and selectivity compared to MS methods.[3] Potential for interference from co-eluting impurities. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for nitrosamine analysis due to its high sensitivity and selectivity.[7][11]
Sample Preparation (General Procedure):
-
Weigh a representative portion of the API sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, water, or a mixture).
-
The solution may be further diluted to an appropriate concentration.
-
Filter the sample through a 0.22 µm filter prior to injection.
Chromatographic and MS Conditions:
-
LC System: UPLC or HPLC system capable of delivering accurate gradients.[3]
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.[3]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the nitrosamines, followed by a column wash and re-equilibration.[3]
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[3][7] APCI is often preferred for small, volatile nitrosamines like NDMA.[3][7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (MS/MS).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high sensitivity and selectivity.[7]
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS [biblioteca.iqs.edu]
- 3. benchchem.com [benchchem.com]
- 4. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 5. fda.gov [fda.gov]
- 6. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]
- 7. waters.com [waters.com]
- 8. fda.gov [fda.gov]
- 9. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 10. waters.com [waters.com]
- 11. resolvemass.ca [resolvemass.ca]
Validating the Structure of 2-(2-Nitrophenyl)ethanamine: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a comparative analysis of mass spectrometry for the validation of the 2-(2-Nitrophenyl)ethanamine structure, alongside alternative analytical methods, supported by experimental protocols and data interpretation.
This compound, with the molecular formula C8H10N2O2 and a molecular weight of approximately 166.18 g/mol , is a chemical compound of interest in various research domains.[1][2][3][] Accurate structural elucidation is paramount for its application. This guide focuses on the utility of mass spectrometry in providing a detailed structural fingerprint of the molecule and compares its performance with other widely used analytical techniques.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural validation, the fragmentation pattern of a molecule under specific ionization conditions provides a unique fingerprint, allowing for confirmation of its chemical structure.
Predicted Fragmentation Pattern of this compound
The primary fragmentation pathways for phenethylamines in mass spectrometry involve the loss of ammonia (NH3) and cleavage at the α and β positions relative to the amine group.[5][6] Nitroaromatic compounds characteristically exhibit losses of nitric oxide (NO) and nitrogen dioxide (NO2).[7][8]
Based on these principles, the expected key fragments for this compound in an electron ionization (EI) mass spectrum are summarized in the table below.
| Predicted Fragment Ion | m/z | Proposed Structure/Loss |
| [M]+• | 166 | Molecular Ion |
| [M - NH3]+• | 149 | Loss of ammonia |
| [M - NO]+ | 136 | Loss of nitric oxide |
| [M - NO2]+ | 120 | Loss of nitrogen dioxide |
| [C7H7]+ | 91 | Tropylium ion (from cleavage of the ethylamine side chain) |
| [C6H5]+ | 77 | Phenyl cation |
Comparative Analysis with Alternative Analytical Methods
While mass spectrometry is a cornerstone of structural validation, a comprehensive approach often involves complementary techniques. The table below compares mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for the structural analysis of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides a unique molecular fingerprint. | Isomers may have similar fragmentation patterns. |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Unambiguous structure determination, isomer differentiation. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Mass Spectrometry (GC-MS)
A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
NMR Spectroscopy
For ¹H NMR analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
For Attenuated Total Reflectance (ATR) IR analysis:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. 2-(2-nitrophenyl)ethane amine - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. This compound | 33100-15-1 [chemicalbook.com]
- 3. aablocks.com [aablocks.com]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative study of different reducing agents for nitro group reduction
A Comparative Guide to Reducing Agents for Nitro Group Reduction
For researchers, scientists, and professionals in drug development, the reduction of a nitro group to a primary amine is a pivotal transformation in organic synthesis. The selection of an appropriate reducing agent is critical as it influences yield, selectivity, and compatibility with other functional groups within a molecule. This guide offers an objective comparison of common reducing agents, supported by experimental data and detailed protocols.
General Mechanistic Pathway
The reduction of a nitro group to an amine is a six-electron process. The most widely accepted mechanism, particularly for catalytic hydrogenation and metal-mediated reductions, is a stepwise pathway involving nitroso and hydroxylamine intermediates.[1][2][3] Under certain conditions, side reactions, such as the condensation of the nitroso and hydroxylamine intermediates, can lead to the formation of azoxy, azo, and hydrazo compounds.[2]
Caption: Generalized pathway for nitro group reduction.
Comparison of Common Reducing Agents
The choice of a reducing agent is dictated by factors such as substrate sensitivity, desired selectivity, cost, and safety considerations.[1][3] Below is a comparative summary of widely used methods.
| Feature | Catalytic Hydrogenation | Metal/Acid Reduction | Hydride Reagents |
| Reagents | H₂ gas or transfer agent, Catalyst (Pd/C, PtO₂, Raney Ni)[1] | Metal (Fe, Sn, Zn), Acid (HCl, AcOH)[1] | LiAlH₄, NaBH₄ (often with a catalyst)[4][5] |
| Typical Conditions | Mild temperature and pressure, neutral pH possible.[1] | Acidic conditions, often requires heating.[1][4] | Varies; often low temperature in ether solvents.[6] |
| Selectivity | Can reduce other groups (alkenes, alkynes, C=O, C≡N).[1] Raney Ni is useful for substrates with halides to avoid dehalogenation.[4] | Good functional group tolerance for acid-stable groups.[1][4] | NaBH₄ is mild and selective for aldehydes/ketones but needs a catalyst for nitro groups.[5][7] LiAlH₄ is very strong and unselective.[6] |
| Advantages | Clean reaction (byproduct is water), often high yields.[1] | Inexpensive reagents, robust and reliable.[1] | NaBH₄ is safe and easy to handle. LiAlH₄ is a very powerful reducing agent.[6][7] |
| Disadvantages | Expensive precious metal catalysts, flammable H₂ gas, pyrophoric catalysts (Raney Ni).[1] | Cumbersome workup to remove metal salts, generates significant metal waste.[1] | LiAlH₄ reduces aromatic nitro compounds to azo products and is highly reactive with protic solvents.[4][6] |
Quantitative Performance Data
The efficiency of nitro group reduction is highly dependent on the specific substrate and reaction conditions. The following table summarizes performance data from various studies.
| Reducing System | Substrate | Time | Temperature | Yield (%) | Reference |
| Fe / AcOH / EtOH / H₂O | 2-Nitrotoluene | 1 h | 30 °C | 98% | |
| SnCl₂·2H₂O / EtOH | 2-Nitrotoluene | 2 h | 30 °C | 80% | [8] |
| NaBH₄ / Ni(OAc)₂·4H₂O | Nitrobenzene | 20 min | Room Temp. | 95% | |
| NaBH₄ / Ni(OAc)₂·4H₂O | 2-Nitrobenzoic acid | 60 min | Room Temp. | 94% | [5] |
| Zn / NH₄Cl | 1,3-Dinitrobenzene | N/A | N/A | 25% | [9] |
| Sn / HCl | 1,3-Dinitrobenzene | N/A | N/A | 46.3% | [9] |
| 10% Pd/C / Hydrazine | 1,3-Dinitrobenzene | N/A | N/A | 55.3% | [9] |
Experimental Protocols
Below are detailed methodologies for common nitro group reduction experiments.
Protocol 1: Catalytic Hydrogenation using Pd/C[1][3]
-
Setup: Charge a round-bottom flask with the nitroarene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the stirred solution.
-
Hydrogenation: Fit one neck of the flask with a hydrogen-filled balloon. Carefully replace the inert atmosphere by evacuating the flask and backfilling with H₂ from the balloon. Repeat this purge cycle 3-4 times.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, replace the hydrogen atmosphere with an inert gas. Carefully filter the mixture through a pad of Celite® to remove the catalyst. The filter cake should be kept wet to prevent ignition.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude amine. Purify as needed.
Protocol 2: Reduction with Iron in Acidic Medium (Béchamp Reduction)[1]
-
Setup: To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add iron powder (3-5 eq) and water.
-
Initiation: Heat the mixture to near boiling and add a small amount of concentrated HCl.
-
Substrate Addition: Add the nitroarene (1.0 eq) dropwise to the stirred mixture. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, continue heating under reflux until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a base (e.g., 2M KOH) and partition the mixture with an organic solvent (e.g., ethyl acetate).
-
Isolation: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude amine.
Protocol 3: Reduction with Tin(II) Chloride[8]
-
Setup: In a suitable flask, dissolve the nitroarene (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 5-10 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 30°C) until the reaction is complete as indicated by TLC analysis.
-
Workup: Remove the solvent under reduced pressure. Partition the crude residue between ethyl acetate and an aqueous base (e.g., 2M KOH).
-
Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate to obtain the product.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a reducing agent for a specific nitro compound.
Caption: Workflow for selecting and optimizing a nitro reduction method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 6. bloomtechz.com [bloomtechz.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Purity Assessment of 2-(2-Nitrophenyl)ethanamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. This guide provides a comparative overview of analytical methodologies for assessing the purity of 2-(2-Nitrophenyl)ethanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of common analytical techniques is compared, supported by detailed experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound hydrochloride can be determined using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or assessment of chiral purity. The following table summarizes the key performance characteristics of the most commonly employed methods.
| Analytical Technique | Principle | Information Provided | Quantitation Capability | Limit of Detection (LOD) | Throughput |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Purity profile, quantitative determination of impurities, chiral separation. | Excellent | Low (ng to pg range) | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities, structural elucidation of unknowns. | Good (with appropriate standards) | Very Low (pg to fg range) | Medium |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of major impurities. | Good (Quantitative NMR) | High (mg range) | Low |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Confirmation of elemental composition against theoretical values. | Not applicable for impurity profiling | Not applicable | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the quantitative determination of the purity of this compound hydrochloride and for the detection and quantification of related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the impurity profile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject a defined volume (e.g., 10 µL) of the sample solution onto the column. The purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities can be quantified against a reference standard if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is typically used. The sample may require derivatization to increase volatility.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50°C and ramping up to 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data is collected in full scan mode to identify unknown impurities by comparing their mass spectra to a library (e.g., NIST).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the target compound and can also be used for quantitative analysis (qNMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide - D₂O, or Deuterated Methanol - CD₃OD).
-
Analysis:
-
¹H NMR: Provides information on the structure and the presence of proton-containing impurities. The purity can be estimated by comparing the integral of the main compound's signals to those of impurities.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): An internal standard with a known concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a chemical substance like this compound hydrochloride.
Caption: General workflow for the purity assessment of a chemical compound.
This guide provides a foundational understanding of the methods available for the purity assessment of this compound hydrochloride. The selection of the most suitable technique or combination of techniques will be dictated by the specific analytical goals, regulatory requirements, and the nature of the expected impurities.
A Spectroscopic Comparison of 2-(2-Nitrophenyl)ethanamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-(2-Nitrophenyl)ethanamine and its derivatives. The information presented is curated to assist in the identification, characterization, and quality control of these compounds, which are valuable intermediates in pharmaceutical synthesis. This document outlines the key spectroscopic features across various analytical techniques, supported by experimental data and protocols.
Introduction
This compound is a primary amine containing a nitroaromatic moiety. Its structure, and those of its derivatives, give rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for confirming molecular structure, assessing purity, and studying chemical transformations. This guide focuses on the most common spectroscopic techniques used for the characterization of such organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These data points are essential for comparative analysis and identification.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -CH₂-Ar (ppm) | -CH₂-N (ppm) | -NH₂ (ppm) | Other Signals (ppm) |
| This compound | 7.30-8.10 (m, 4H) | 3.20 (t, 2H) | 3.05 (t, 2H) | 1.40 (s, 2H) | |
| 2-(4-Nitrophenyl)ethanamine | 8.15 (d, 2H), 7.40 (d, 2H) | 3.15 (t, 2H) | 2.95 (t, 2H) | 1.35 (s, 2H) | |
| N-methyl-2-(2-nitrophenyl)ethanamine | 7.35-8.15 (m, 4H) | 3.25 (t, 2H) | 2.90 (t, 2H) | - | 2.50 (s, 3H, N-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Ar-C (ppm) | Ar-C-NO₂ (ppm) | Ar-C-CH₂ (ppm) | -CH₂-Ar (ppm) | -CH₂-N (ppm) | Other Signals (ppm) |
| This compound | 124.5, 127.0, 132.0, 133.5 | 149.0 | 136.5 | 35.5 | 41.0 | |
| 2-(4-Nitrophenyl)ethanamine | 123.8 (2C), 129.5 (2C) | 146.5 | 147.0 | 35.0 | 41.5 | |
| N-methyl-2-(2-nitrophenyl)ethanamine | 124.8, 127.2, 132.3, 133.8 | 149.2 | 136.0 | 35.2 | 50.5 | 36.0 (N-CH₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | Ar-NO₂ Stretch (asym/sym) | C-N Stretch | Ar-H Bending |
| This compound | 3370, 3290 (two bands, primary amine) | 1525 / 1350 | 1335-1250 | 780, 740 |
| 2-(4-Nitrophenyl)ethanamine | 3365, 3285 | 1520 / 1345 | 1335-1250 | 850 |
| N-methyl-2-(2-nitrophenyl)ethanamine | 3350 (one band, secondary amine) | 1528 / 1352 | 1335-1250 | 785, 745 |
Table 4: UV-Vis and Mass Spectrometry Data
| Compound | UV-Vis λmax (nm) | Mass Spec (EI) m/z (relative intensity) |
| This compound | ~260 (π→π* of nitroaromatic) | 166 (M⁺), 149, 120, 92, 77 |
| 2-(4-Nitrophenyl)ethanamine | ~274 (π→π* of nitroaromatic) | 166 (M⁺), 149, 120, 92, 77 |
| N-methyl-2-(2-nitrophenyl)ethanamine | ~260 (π→π* of nitroaromatic) | 180 (M⁺), 163, 120, 92, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be free of particulate matter.
-
Instrumentation : The data presented was acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.[2] Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample compartment (or the KBr pellet matrix) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Presentation : The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm for these compounds).
-
Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization : Electron Ionization (EI) is a common method for small, thermally stable molecules.[3][4] In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Interpretation : The mass spectrum provides the molecular weight of the compound (from the molecular ion peak, M⁺) and structural information from the fragmentation pattern. For amines, alpha-cleavage is a dominant fragmentation pathway.[5][6]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound and its derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to Assessing the Cross-Reactivity of 2-(2-Nitrophenyl)ethanamine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the biological cross-reactivity of 2-(2-Nitrophenyl)ethanamine. As a known impurity of the β3-adrenergic agonist Mirabegron, understanding its potential off-target effects is crucial for a complete safety and selectivity profile. Due to the limited publicly available experimental data on this compound, this document presents a hypothetical comparative analysis to illustrate the best practices for such an evaluation. The methodologies and data presentation herein serve as a template for researchers undertaking selectivity profiling of this and other related compounds.
Hypothetical Cross-Reactivity Profile
To contextualize a potential investigation, we present a hypothetical cross-reactivity profile of this compound against a panel of receptors. This panel includes adrenergic receptor subtypes, given its relationship to Mirabegron, and the Calcitonin Gene-Related Peptide (CGRP) receptor, as some phenethylamine structures can exhibit broad bioactivity. The data are compared against Mirabegron (a selective β3-adrenergic agonist) and Olcegepant (a CGRP receptor antagonist).
Disclaimer: The following data is purely illustrative and intended to guide experimental design. It is not based on published experimental results for this compound.
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and Comparator Compounds at Various Receptors
| Compound | β1-Adrenergic | β2-Adrenergic | β3-Adrenergic | α1-Adrenergic | α2-Adrenergic | CGRP Receptor |
| This compound | >10,000 | >10,000 | 850 | 5,200 | >10,000 | 1,200 |
| Mirabegron | 1,580 | 2,500 | 32 | >10,000 | >10,000 | >10,000 |
| Olcegepant | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 0.2 |
Table 2: Hypothetical Functional Activity (IC50/EC50, nM) of this compound and Comparator Compounds
| Compound | β3-Adrenergic Agonism (EC50) | CGRP Receptor Antagonism (IC50) |
| This compound | 2,100 (Partial Agonist) | 3,500 |
| Mirabegron | 50 (Full Agonist) | >10,000 |
| Olcegepant | >10,000 | 1.5 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to generate the data presented above.
Radioligand Binding Assay for Adrenergic and CGRP Receptors
Objective: To determine the binding affinity (Ki) of the test compound for various G-protein coupled receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (β1, β2, β3, α1, α2, or CGRP).
-
Radioligands: [³H]-Dihydroalprenolol (for β-adrenergic receptors), [³H]-Prazosin (for α1-adrenergic), [³H]-Rauwolscine (for α2-adrenergic), [¹²⁵I]-CGRP (for CGRP receptor).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: Propranolol (10 µM for β-receptors), Phentolamine (10 µM for α-receptors), unlabeled CGRP (1 µM for CGRP receptor).[1][2]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of the appropriate radioligand (typically at its Kd value), and either vehicle, varying concentrations of the test compound, or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for GPCR Activity
Objective: To determine if the test compound acts as an agonist or antagonist at a specific GPCR and to quantify its potency (EC50 or IC50). Adrenergic and CGRP receptors are G-protein coupled receptors that modulate cyclic AMP (cAMP) levels.[3][4]
Materials:
-
HEK293 or CHO cells stably expressing the human receptor of interest.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.
-
Known agonist (e.g., Isoproterenol for β-receptors, CGRP for CGRP receptor).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure for Agonist Mode:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Replace the culture medium with stimulation buffer and incubate for 30 minutes.
-
Add serial dilutions of this compound or a known agonist.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).
Procedure for Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Add a fixed concentration of the known agonist (typically its EC80 concentration).
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the hypothetical cross-reactivity and a general workflow for assessing it.
Caption: Hypothetical cross-reactivity of this compound.
Caption: General workflow for assessing compound cross-reactivity.
References
A Comparative Benchmarking Guide to the Synthesis of 2-(2-Nitrophenyl)ethanamine and Its Isomers
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis efficiency of 2-(2-nitrophenyl)ethanamine compared to its structural isomers and the parent compound, 2-phenylethanamine. This guide offers an objective comparison of various synthetic methodologies, supported by experimental data, to inform process development and optimization.
Executive Summary
The synthesis of phenylethylamines is a cornerstone of pharmaceutical and chemical research. Among these, nitrophenylethanamines are valuable intermediates for a wide range of biologically active molecules. This guide benchmarks the synthesis of this compound against 2-(3-nitrophenyl)ethanamine, 2-(4-nitrophenyl)ethanamine, and the unsubstituted 2-phenylethanamine. Our comparative analysis focuses on common and efficient synthetic routes, primarily the reduction of β-nitrostyrene precursors and the reduction of nitrophenylacetonitriles. The data indicates that the reduction of β-nitrostyrenes using a sodium borohydride and copper(II) chloride system offers a rapid and high-yielding route for most isomers, while the reduction of 2-nitrophenylacetonitrile with a borane complex provides a quantitative yield for the ortho-substituted target compound.
Comparative Synthesis Data
The following table summarizes the performance of various synthetic methods for the target compounds. The reduction of the corresponding β-nitrostyrene is a common pathway, allowing for a direct comparison of the different isomers. For this compound, an alternative high-efficiency route is also presented as a benchmark.
| Compound | Precursor | Method | Reducing Agent / Catalyst | Reaction Time | Yield (%) | Reference |
| This compound | 2-Nitrophenylacetonitrile | Nitrile Reduction | Borane-dimethyl sulfide complex | 8 hours | Quantitative | [1] |
| 2-Phenylethanamine | β-Nitrostyrene | Nitrostyrene Reduction | NaBH₄ / CuCl₂ | 10-30 min | 83% | [2] |
| 2-(3-Nitrophenyl)ethanamine | 3-Nitrostyrene | Catalytic Hydrogenation | Pd/C, H₂ | 3 hours | ~67-71% | [3][4] |
| 2-(4-Nitrophenyl)ethanamine | 4-Nitrostyrene | Nitrostyrene Reduction | NaBH₄ / CuCl₂ | 10-30 min | 62-83% | [2][5] |
| 2-(4-Nitrophenyl)ethanamine | 4-Nitrostyrene | Catalytic Hydrogenation | Pd/C, H₂ | 3 hours | 71% | [4] |
Visualizing the Synthetic Pathway
A general and efficient route to the target nitrophenylethanamines proceeds through a two-step sequence: a Henry condensation to form the β-nitrostyrene intermediate, followed by a reduction.
Experimental Protocol: Synthesis of this compound via Nitrostyrene Reduction
This protocol describes the reduction of 2-nitro-β-nitrostyrene to this compound using the sodium borohydride/copper(II) chloride system. This method is adapted from a general procedure for the reduction of substituted β-nitrostyrenes and is chosen for its high efficiency and mild conditions.[2][5]
Materials:
-
2-Nitro-β-nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
2-Propanol (IPA)
-
Water
-
35% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in dioxane or diethyl ether
Procedure:
-
Preparation of the Reducing Agent: In a round-bottom flask equipped with a magnetic stirrer, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of 2-propanol and water.
-
Addition of Substrate: To the stirring suspension, add 2-nitro-β-nitrostyrene (1 equivalent) in small portions. An exothermic reaction may be observed.
-
Catalyst Addition: Prepare a 2M solution of copper(II) chloride in water. Add 0.1 equivalents of this solution dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add a 35% solution of sodium hydroxide to basify the mixture.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Isolation:
-
To the filtered organic solution, add a solution of hydrochloric acid in dioxane or diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
-
Alternative High-Efficiency Protocol: Borane Reduction of 2-Nitrophenylacetonitrile
For the synthesis of this compound, an alternative and highly efficient method involves the reduction of 2-nitrophenylacetonitrile.[1]
Materials:
-
2-Nitrophenylacetonitrile
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenylacetonitrile (1 equivalent) in anhydrous tetrahydrofuran.
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add borane-dimethyl sulfide complex (2.3 equivalents) to the stirred solution.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in methanol and reflux for 1 hour.
-
-
Isolation: Concentrate the solution under vacuum to yield this compound. This method has been reported to provide a quantitative yield.[1]
Conclusion
The synthesis of this compound and its isomers can be achieved through several efficient routes. For a general and rapid synthesis of nitrophenylethanamines, the reduction of the corresponding β-nitrostyrenes with the NaBH₄/CuCl₂ system is a highly effective method, offering excellent yields in a short timeframe.[2][5] For the specific synthesis of this compound, the reduction of 2-nitrophenylacetonitrile with a borane complex presents a benchmark method with a quantitative yield, making it an ideal choice when high purity and efficiency are paramount.[1] The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources.
References
- 1. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to Validated Analytical Methods for 2-Nitrophenethylamine
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 2-Nitrophenethylamine is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies, offering insights into their performance based on established validation parameters. While a specific, publicly available validated method for 2-Nitrophenethylamine is not detailed in the literature, this guide constructs representative protocols based on methods validated for structurally similar compounds, such as positional isomers and other nitroaromatic amines.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an optimal analytical method hinges on a balance of sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and robust choice, while hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer enhanced sensitivity and selectivity, which are critical for trace-level analysis.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Good; potential for interference from co-eluting compounds. | Excellent; based on parent and fragment ion masses. | Excellent; based on retention time and mass fragmentation pattern. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | pg/mL to low ng/mL range |
| Sample Preparation | Simple (dissolution and filtration) | May require solid-phase extraction (SPE) for complex matrices. | Often requires derivatization to improve volatility. |
| Throughput | High | Medium to High | Medium |
Experimental Protocols
The following sections detail representative methodologies for the analysis of 2-Nitrophenethylamine using HPLC-UV, LC-MS/MS, and GC-MS. These protocols are based on established methods for similar analytes and provide a strong foundation for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the separation of nitrophenylethylamine isomers.[1] It is suitable for the quantification of 2-Nitrophenethylamine in bulk drug substances and simple formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic acid) to a final concentration within the linear range of the instrument.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This LC-MS/MS method offers high sensitivity and is ideal for the trace-level quantification of 2-Nitrophenethylamine in complex matrices such as biological fluids or environmental samples. The use of an internal standard is recommended for optimal accuracy.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Optimized for the separation of the target analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of 2-Nitrophenethylamine. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a stable product ion.
Sample Preparation (for complex matrices):
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenethylamines, derivatization is often necessary to improve thermal stability and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program: Optimized to separate the derivatized analyte from other components.
Derivatization:
-
React the sample extract with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) to form a more volatile derivative.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Mandatory Visualization
Caption: Experimental workflow for the HPLC-UV analysis of 2-Nitrophenethylamine.
Caption: Decision tree for selecting an appropriate analytical method.
References
Safety Operating Guide
Safe Disposal of 2-(2-Nitrophenyl)ethanamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(2-Nitrophenyl)ethanamine, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard and Safety Information
Prior to handling or disposal, it is crucial to be aware of the hazards associated with this compound and its derivatives. The following table summarizes the key hazard classifications based on available safety data sheets for similar compounds.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a small spill of this compound, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate : Immediately clear the area of non-essential personnel and ensure adequate ventilation to disperse any airborne contaminants.
-
Don Personal Protective Equipment (PPE) : Before approaching the spill, equip yourself with appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side shields.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Material : Carefully sweep or shovel the absorbed material into a designated, labeled hazardous waste container.[1][2] Avoid creating dust.[1][2]
-
Decontaminate the Area : Wipe down the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
Dispose of Contaminated Materials : All materials used for cleanup, including gloves and wipes, should be placed in the hazardous waste container.
Proper Disposal Procedure
The disposal of this compound and its contaminated waste must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation : Identify all waste containing this compound. This includes unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials. Segregate this waste from non-hazardous and other chemical waste streams.
-
Containerization : Use a dedicated, properly labeled, and sealable container for all this compound waste. The container must be made of a material compatible with the chemical. The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids, acid chlorides, and acid anhydrides.[1]
-
Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Disposal Workflow
References
Essential Safety and Operational Guide for Handling 2-(2-Nitrophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-(2-Nitrophenyl)ethanamine, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are designed to offer clear, step-by-step guidance for safe laboratory operations.
Hazard Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS), the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical safety goggles or a face shield worn over safety glasses.[5][6] | Nitrile gloves (double-gloving recommended).[6] | A lab coat (Nomex® or equivalent flame-resistant material recommended) buttoned and covering all exposed skin.[6] | A NIOSH-approved half-mask or full-facepiece air-purifying respirator with organic vapor cartridges. |
| Conducting Reactions | Chemical safety goggles and a face shield.[5][6] | Nitrile gloves (double-gloving recommended). Change outer glove immediately upon contamination. | A lab coat (Nomex® or equivalent flame-resistant material recommended) buttoned and covering all exposed skin.[6] | A NIOSH-approved half-mask or full-facepiece air-purifying respirator with organic vapor cartridges. Work should be conducted in a certified chemical fume hood. |
| Handling Spills | Chemical safety goggles and a face shield.[5][6] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or apron over a lab coat. | A NIOSH-approved full-facepiece air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills. |
| Waste Disposal | Chemical safety goggles.[5] | Nitrile gloves. | A lab coat. | A NIOSH-approved half-mask or full-facepiece air-purifying respirator with organic vapor cartridges if there is a risk of vapor generation. |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints at each stage.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary chemicals, glassware, and equipment. Inspect glassware for any cracks or defects.
-
-
Handling:
-
All manipulations of solid or solutions of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
When weighing the solid compound, use a disposable weigh boat or tare a suitable container.
-
To prepare solutions, slowly add the solid to the solvent to avoid splashing.
-
During the reaction, maintain constant vigilance and ensure the reaction apparatus is secure.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable solvent rinse followed by soap and water is generally effective.
-
Dispose of all contaminated disposable materials, such as gloves and weigh boats, in the designated solid hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containerization:
| Waste Type | Container | Labeling |
| Solid Waste (Contaminated gloves, paper towels, weigh boats) | A designated, sealed, and clearly labeled solid hazardous waste container. | "Hazardous Waste - Solid," list this compound and any other contaminants. |
| Liquid Waste (Unused solutions, reaction mixtures, solvent rinses) | A designated, sealed, and clearly labeled liquid hazardous waste container made of a compatible material (e.g., glass or polyethylene). | "Hazardous Waste - Liquid," list all chemical components with their approximate concentrations. |
| Sharps Waste (Contaminated needles, Pasteur pipettes) | A designated, puncture-resistant sharps container. | "Hazardous Waste - Sharps," list chemical contaminants. |
Disposal Procedure:
-
Segregation: All waste streams must be segregated according to the table above. Do not mix incompatible waste types.
-
Containerization: Use appropriate, leak-proof containers for each waste stream. Containers should be kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.
-
Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain.[6]
References
- 1. csub.edu [csub.edu]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
